1,5-Diacetylindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZNSOMVMYKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390995 | |
| Record name | 1,5-Diacetylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-35-6 | |
| Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diacetylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Diacetylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,5-Diacetylindoline from Indoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-diacetylindoline from indoline. The synthesis is a two-step process involving an initial N-acetylation of the indoline nitrogen, followed by a Friedel-Crafts acylation to introduce a second acetyl group at the C5 position of the benzene ring. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and workflows.
Overview of the Synthetic Pathway
The conversion of indoline to this compound is achieved in two sequential reaction steps:
-
N-Acetylation of Indoline: The secondary amine of the indoline ring is first protected by acetylation to form 1-acetylindoline. This step is crucial as it deactivates the nitrogen, preventing it from interfering with the subsequent electrophilic aromatic substitution and directing the second acylation to the benzene ring.
-
Friedel-Crafts Acylation of 1-Acetylindoline: The 1-acetylindoline intermediate undergoes a Friedel-Crafts acylation to introduce an acetyl group onto the aromatic ring. The N-acetyl group is an ortho-, para-director; however, due to steric hindrance at the C7 position, the acylation predominantly occurs at the C5 position.
Logical Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of this compound from indoline.
Experimental Protocols
Step 1: Synthesis of 1-Acetylindoline (N-Acetylation)
This procedure details the N-acetylation of indoline using acetic anhydride.
Reaction Scheme:
Indoline + Acetic Anhydride → 1-Acetylindoline + Acetic Acid
Materials:
-
Indoline
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Ether
-
2N Sulfuric Acid
-
2N Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
Procedure:
-
A mixture of indoline (2 g), acetic anhydride (5 mL), and anhydrous sodium acetate (1 g) is refluxed for 3 hours.[1]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is extracted with ether (3 x 15 mL).
-
The combined ether extracts are washed with 2N sulfuric acid solution (3 x 10 mL).
-
The aqueous acidic layer is basified with a 2N sodium hydroxide solution (40 mL) and re-extracted with ether (3 x 20 mL).
-
The final ether extract is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The resulting 1-acetylindoline is purified by distillation at 140-145 °C under 14 mmHg pressure.
Quantitative Data for N-Acetylation of Indoline
| Parameter | Value | Reference |
| Reactants | ||
| Indoline | 2 g | [1] |
| Acetic Anhydride | 5 mL | [1] |
| Anhydrous Sodium Acetate | 1 g | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 3 hours | [1] |
| Product | ||
| 1-Acetylindoline Yield | 1.63 g (60%) | [1] |
| Purification Method | Distillation (140-145°C / 14 mmHg) | [1] |
Step 2: Synthesis of this compound (Friedel-Crafts Acylation)
This protocol describes the C5-acylation of 1-acetylindoline using acetyl chloride and aluminum chloride as the Lewis acid catalyst.
Reaction Scheme:
1-Acetylindoline + Acetyl Chloride --(AlCl₃)--> this compound
Materials:
-
1-Acetylindoline
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a flask equipped with an addition funnel and a reflux condenser, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 20 mL of dichloromethane.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane dropwise to the aluminum chloride suspension over 10 minutes.
-
Following the addition of acetyl chloride, add a solution of 1-acetylindoline (0.050 mol) in 10 mL of dichloromethane dropwise over 10-15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with stirring.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Friedel-Crafts Acylation of 1-Acetylindoline
| Parameter | Value | Reference |
| Reactants | ||
| 1-Acetylindoline | 0.050 mol | |
| Anhydrous Aluminum Chloride | 0.055 mol (1.1 equiv) | |
| Acetyl Chloride | 0.055 mol (1.1 equiv) | |
| Dichloromethane | ~40 mL | |
| Reaction Conditions | ||
| Temperature | 0°C to room temperature | |
| Time | ~40 minutes | |
| Product | ||
| This compound Yield | Not explicitly stated, but generally moderate to good | |
| Purification Method | Column chromatography or recrystallization |
Reaction Mechanisms
The synthesis of this compound proceeds through two well-established reaction mechanisms: nucleophilic acyl substitution for the N-acetylation and electrophilic aromatic substitution for the Friedel-Crafts acylation.
N-Acetylation of Indoline
The N-acetylation of indoline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group to form the N-acetylated product. The presence of a base like sodium acetate can facilitate the reaction by deprotonating the indoline nitrogen, increasing its nucleophilicity.
Mechanism of N-Acetylation
Caption: Mechanism of N-acetylation of indoline with acetic anhydride.
Friedel-Crafts Acylation of 1-Acetylindoline
The Friedel-Crafts acylation of 1-acetylindoline is an electrophilic aromatic substitution reaction. The first step involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with the Lewis acid catalyst, aluminum chloride. The electron-rich aromatic ring of 1-acetylindoline then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is lost from the ring, restoring aromaticity and yielding the this compound product.
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation of 1-acetylindoline.
Purification and Characterization
The final product, this compound, can be purified using standard laboratory techniques. Column chromatography using silica gel is a common method for separating the desired product from any unreacted starting materials or side products. The choice of eluent will depend on the polarity of the compounds, but a mixture of hexanes and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Characterization of the final product should be performed to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation. The melting point of the purified solid can also serve as an indicator of purity.
Safety Considerations
-
Indoline: Indoline is harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water. It is also a lachrymator. Strict anhydrous conditions are necessary, and it should be handled with extreme care in a fume hood.
-
Aluminum Chloride (Anhydrous): Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing toxic HCl gas. It should be handled in a dry environment, and appropriate respiratory protection should be considered.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All work should be performed in a fume hood.
-
Concentrated Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with appropriate PPE.
It is imperative that all researchers consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work and adhere to all institutional safety guidelines.
References
A Comprehensive Technical Guide to the Solubility of 1,5-Diacetylindoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Diacetylindoline is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug development. This technical guide addresses the current knowledge gap regarding the solubility of this compound. Due to the absence of publicly available quantitative solubility data, this document provides a detailed framework for researchers to systematically determine and tabulate this vital information. It outlines standardized experimental protocols for solubility determination and presents a logical workflow for these procedures.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that influences its behavior throughout the drug development lifecycle. From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, solubility data informs critical decisions. This guide provides the necessary protocols and data presentation structures to empower researchers to generate and utilize this essential information.
Solubility Data for this compound
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible scientific literature or databases. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Ethanol | e.g., 25 | ||||
| e.g., Methanol | e.g., 25 | ||||
| e.g., Acetone | e.g., 25 | ||||
| e.g., Dichloromethane | e.g., 25 | ||||
| e.g., Toluene | e.g., 25 | ||||
| e.g., Ethyl Acetate | e.g., 25 | ||||
| e.g., Dimethyl Sulfoxide | e.g., 25 | ||||
| e.g., N,N-Dimethylformamide | e.g., 25 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid compound such as this compound in an organic solvent.
Isothermal Equilibrium Method
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility by taking into account the dilution factor.
Gravimetric Method
This is a simpler, though potentially less precise, method for determining solubility.
Objective: To determine the mass of this compound dissolved in a known mass of solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealed containers
-
Constant temperature bath
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal equilibrium method.
-
Carefully decant or filter a known mass of the saturated supernatant into a pre-weighed container.
-
Evaporate the solvent from the container under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum oven).
-
Once all the solvent has been removed, weigh the container with the dried solute.
-
The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.
-
Express the solubility as mass of solute per mass of solvent or convert to mass of solute per volume of solvent using the solvent's density at the experimental temperature.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Caption: A logical workflow diagram for the experimental determination of solubility.
Conclusion
While specific solubility data for this compound is not currently available in the literature, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed experimental protocols and utilizing the provided data presentation structure, scientists and drug development professionals can systematically characterize the solubility of this compound in a range of organic solvents. This will facilitate its effective use in research and development, ultimately contributing to the advancement of new chemical entities and pharmaceutical products.
Spectroscopic Profile of 1,5-Diacetylindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 1,5-diacetylindoline. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. The data is organized into structured tables for clarity and is supplemented with detailed experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: 1-(5-acetyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
-
Molecular Formula: C₁₂H₁₃NO₂
-
Molecular Weight: 203.24 g/mol
-
CAS Number: 16078-35-6
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The tables below present the chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-¹³ (¹³C) nuclei of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-7.8 | m | 2H | Aromatic-H |
| ~7.4-7.2 | m | 1H | Aromatic-H |
| ~4.2 | t | 2H | N-CH₂ |
| ~3.2 | t | 2H | Ar-CH₂ |
| ~2.6 | s | 3H | 5-COCH₃ |
| ~2.2 | s | 3H | 1-COCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~197 | 5-C=O |
| ~169 | 1-C=O |
| ~145 | Aromatic C (quaternary) |
| ~131 | Aromatic C (quaternary) |
| ~130 | Aromatic CH |
| ~125 | Aromatic CH |
| ~117 | Aromatic CH |
| ~50 | N-CH₂ |
| ~28 | Ar-CH₂ |
| ~27 | 5-COCH₃ |
| ~24 | 1-COCH₃ |
FT-IR Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (aromatic ketone) |
| ~1660 | Strong | C=O stretch (amide) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1360 | Medium | C-N stretch |
| ~1250 | Medium | C-O stretch |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed in Table 4.[1]
Table 4: Predicted Mass Spectrometry Data [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.1019 |
| [M+Na]⁺ | 226.0838 |
| [M+K]⁺ | 242.0578 |
| [M+NH₄]⁺ | 221.1285 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is employed.
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024-4096) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).
FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) is utilized.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1-10 µg/mL.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient.
-
Capillary Voltage: Typically set between 3.5 and 4.5 kV.
-
Drying Gas: Nitrogen gas is used as the drying and nebulizing gas.
-
-
Data Processing: The acquired mass spectrum is processed to identify the monoisotopic mass of the parent ion and any observed adducts. The high-resolution data allows for the determination of the elemental composition.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
References
1,5-Diacetylindoline: A Scaffolding Perspective on Potential Medicinal Chemistry Applications
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the biological activity and medicinal chemistry applications of 1,5-diacetylindoline. This document, therefore, provides a comprehensive overview of the potential applications of this molecule based on the well-established medicinal chemistry of the parent indoline scaffold and the functional role of acetyl groups in drug design. The presented applications and experimental protocols are largely hypothetical and intended to guide future research.
Introduction: The Indoline Scaffold in Drug Discovery
The indoline nucleus, a bicyclic heterocyclic organic compound, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its structural resemblance to endogenous molecules, allowing indoline-containing compounds to interact with a wide array of biological targets with high affinity. The three-dimensional, sp³-rich structure of the indoline ring system offers opportunities for diverse stereochemical arrangements, which is advantageous for optimizing drug-receptor interactions.[3]
Numerous indole and indoline derivatives have been developed and investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) disorders.[4][5][6] The versatility of the indoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The Hypothetical Influence of 1,5-Diacetylation
The subject of this guide, this compound, possesses two acetyl groups at the 1- and 5-positions of the indoline core. These functional groups are expected to significantly influence the molecule's overall properties.
-
N-acetylation (Position 1): The acetyl group on the indoline nitrogen can impact the molecule's metabolic stability and ability to participate in hydrogen bonding. N-acetylation is a common metabolic pathway and can also be a deliberate design feature to modulate a drug's activity or duration of action.[7]
-
C-acetylation (Position 5): The acetyl group on the benzene ring can serve as a key interaction point with biological targets. The carbonyl oxygen can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. The electronic properties of the benzene ring are also altered by this substitution.
The presence of two acetyl groups may also influence the molecule's solubility and ability to cross biological membranes, such as the blood-brain barrier.[7][8]
Potential Therapeutic Applications of this compound
Based on the known biological activities of other substituted indolines, several potential therapeutic applications for this compound can be hypothesized.
Indole and indoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and histone deacetylases (HDACs).[4][9]
Table 1: Examples of Bioactive Indoline Derivatives with Anticancer Properties
| Compound Class | Mechanism of Action | Example Target(s) | Reference(s) |
| 3-Substituted Indolin-2-ones | Tyrosine Kinase Inhibition | VEGFR, PDGFR, EGFR | [10] |
| Indole-based Chalcones | Tubulin Polymerization Inhibition | Tubulin | [9] |
| Indole-based Hydroxamic Acids | Histone Deacetylase (HDAC) Inhibition | HDAC1, HDAC6 | [9] |
| Trisindolines | Various | Anticancer, Antimicrobial | [11] |
The acetyl groups of this compound could potentially interact with the active sites of enzymes implicated in cancer, such as kinases or HDACs.[12][13]
Many indoline derivatives exhibit anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[14][15] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole derivative.[9][16]
Table 2: Indoline Derivatives with Anti-inflammatory Potential
| Compound | Target(s) | Observed Effect | Reference(s) |
| Indoline-based dual inhibitors | 5-LOX/sEH | In vivo anti-inflammatory efficacy | [14] |
| Substituted Indole Acetohydrazides | COX-2 | Selective COX-2 inhibition | [15] |
Further investigation could reveal if this compound can modulate these inflammatory pathways.
The indoline scaffold is present in numerous compounds that act on the central nervous system.[17][18] Marketed drugs containing the indole moiety are used to treat a variety of CNS disorders, including depression and epilepsy.[6][19] The ability of acetylation to potentially increase blood-brain barrier permeability makes CNS applications an interesting area of exploration for this compound.[7]
Table 3: Indoline-based Scaffolds in CNS Drug Discovery
| Application Area | Potential Target(s) | Rationale | Reference(s) |
| Antidepressant | Serotonin Receptors (e.g., 5-HT2A) | Structural similarity to serotonin | [2][17] |
| Anticonvulsant | Ion Channels, GABA Receptors | Broad activity of indole derivatives | [18][19] |
| Neuroprotective | Antioxidant pathways, PXR agonism | Scavenging of reactive oxygen species | [20] |
Proposed Experimental Protocols
To investigate the potential medicinal chemistry applications of this compound, a systematic experimental approach is necessary.
-
Objective: To determine if this compound can inhibit the activity of key enzymes implicated in cancer, inflammation, or CNS disorders.
-
Protocol:
-
Select a panel of relevant enzymes (e.g., various protein kinases, COX-1/COX-2, 5-LOX, HDACs, monoamine oxidase).
-
Perform enzyme activity assays in the presence of varying concentrations of this compound.
-
Use appropriate positive and negative controls.
-
Determine the half-maximal inhibitory concentration (IC50) for each enzyme to quantify the compound's potency.
-
-
Objective: To assess the effect of this compound on cellular processes such as proliferation, inflammation, and signaling.
-
Protocol:
-
Culture relevant cell lines (e.g., cancer cell lines, immune cells, neuronal cells).
-
Treat the cells with a range of concentrations of this compound.
-
Perform assays to measure cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assay), cytokine production (e.g., ELISA), or the phosphorylation status of signaling proteins (e.g., Western blotting).
-
Calculate the half-maximal effective concentration (EC50) or half-maximal growth-inhibitory concentration (GI50).
-
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo efficacy of this compound in animal models.
-
Protocol:
-
Administer this compound to laboratory animals (e.g., mice, rats) via a relevant route (e.g., oral, intravenous).
-
Collect blood samples at various time points to determine the pharmacokinetic profile.
-
In relevant disease models (e.g., tumor xenograft model, inflammation model), assess the therapeutic effect of the compound.
-
Monitor for any signs of toxicity.
-
Visualizations
Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.
Caption: A hypothetical mechanism of action for this compound as a kinase inhibitor.
Conclusion and Future Directions
While this compound remains an understudied molecule, the rich medicinal chemistry of the indoline scaffold suggests that it is a promising starting point for drug discovery efforts. The diacetyl substitution pattern offers unique structural and electronic features that could be exploited to design novel therapeutic agents.
Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive biological evaluation using the experimental approaches outlined in this guide. Such studies will be crucial to unlocking the full therapeutic potential of this intriguing molecule and the broader class of substituted indolines.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. jpsbr.org [jpsbr.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl group - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03091D [pubs.rsc.org]
- 12. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Mechanism of Natural Products as Modulators of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 16. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Central Nervous System Activities of Indole Derivatives: An Overv...: Ingenta Connect [ingentaconnect.com]
- 20. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
discovery and history of 1,5-Diacetylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diacetylindoline, with the Chemical Abstracts Service (CAS) registry number 16078-35-6, is a substituted indoline derivative. Its chemical structure consists of an indoline core acetylated at the nitrogen (position 1) and the aromatic ring (position 5). The molecular formula of this compound is C₁₂H₁₃NO₂, and it has a molecular weight of 203.24 g/mol .[1][2] This document aims to provide a comprehensive technical guide on the discovery, history, and properties of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed information regarding its original synthesis, specific biological activities, and associated signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16078-35-6 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Alternate Name | 1,1'-(Indoline-1,5-diyl)diethanone | |
| Predicted XlogP | 1.0 | [1] |
| Monoisotopic Mass | 203.09464 Da | [1] |
Synthesis and History
The historical context of the discovery and the first reported synthesis of this compound are not well-documented in readily accessible scientific literature. Searches for its original preparation and the researchers involved have not yielded a primary reference. General synthetic routes to substituted indolines often involve modifications of indole precursors. The synthesis of this compound would logically involve the acetylation of indoline at both the nitrogen and the 5-position of the benzene ring, though the specific reaction conditions, catalysts, and yields from a foundational study are not available.
Potential Applications in Research
While specific biological activities of this compound are not extensively reported, its availability as a chemical reagent suggests its use as a building block or intermediate in the synthesis of more complex molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Therefore, this compound could potentially serve as a starting material for the development of novel therapeutic agents.
Experimental Protocols and Data
A critical aspect of a technical guide is the inclusion of detailed experimental protocols and quantitative data. Unfortunately, despite extensive searches, specific experimental procedures for the synthesis of this compound, including reaction setup, purification methods, and characterization data (such as detailed ¹H NMR, ¹³C NMR, and mass spectrometry peak assignments and yields), could not be located in the available literature.
Signaling Pathways and Biological Activity
There is currently no information available in the public domain that links this compound to any specific biological signaling pathways or details its pharmacological profile. Biological evaluations of this particular compound have not been reported in the scientific literature accessed.
Conclusion
References
An In-depth Technical Guide to the Safe Handling of 1,5-Diacetylindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 1,5-Diacetylindoline, a chemical intermediate used in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the known hazards of structurally similar compounds and general best practices for handling substituted indolines in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
Based on available data for analogous compounds, this compound is anticipated to present the following hazards. Users should handle this compound with the assumption that it is hazardous. A chemical label for this compound indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Summary
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 |
| Warning | H335: May cause respiratory irritation.[1] |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed. (by analogy) |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Safe Handling
2.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard.
Caption: Recommended Personal Protective Equipment for handling this compound.
2.2 Engineering Controls
Proper ventilation is crucial to minimize inhalation exposure.
-
Fume Hood: All weighing and handling of this compound powder should be performed in a certified chemical fume hood.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible.[2][3]
2.3 Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
The following flowchart outlines the initial response to accidental exposures.
Caption: First aid procedures for exposure to this compound.
3.1 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
3.2 Accidental Release Measures
The following workflow should be followed in the event of a spill.
Caption: Workflow for responding to an accidental spill.
Toxicological and Physical Properties
While specific toxicological data for this compound is limited, the following information is based on general knowledge of similar chemical structures.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C12H13NO2 | [7] |
| IUPAC Name | 1-(5-acetyl-2,3-dihydroindol-1-yl)ethanone | [7] |
| CAS Number | 16078-35-6 | [7] |
| Appearance | Solid (form may vary) | Assumed |
| Stability | Stable under normal conditions. | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [4] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides. | [4][6] |
Toxicological Information (Anticipated)
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Sensitization: May cause respiratory irritation.[1]
-
Carcinogenicity: No data available. Not classified as a carcinogen by major regulatory agencies (based on data for similar compounds).
-
Germ Cell Mutagenicity: No data available.
-
Reproductive Toxicity: No data available.
This technical guide is intended to promote a culture of safety. Always consult your institution's safety officer and the most current regulatory guidelines before handling any chemical.
References
Commercial Availability and Technical Profile of 1,5-Diacetylindoline
An In-depth Guide for Chemical and Pharmaceutical Research Professionals
Introduction
1,5-Diacetylindoline is a chemical intermediate belonging to the indoline class of heterocyclic compounds. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceutical agents.[1][2] This technical guide provides an overview of the commercial suppliers, physicochemical properties, and representative synthetic applications of this compound, serving as a resource for researchers in drug discovery and chemical synthesis. While the compound itself is not known for direct biological activity, its utility as a building block makes it a valuable reagent in the development of more complex molecules.
Commercial Suppliers and Physical Properties
This compound (CAS No. 16078-35-6) is available from various commercial chemical suppliers.[3][4][5] The purity and available quantities can vary, and researchers should consult the supplier's certificate of analysis for specific batch information.
Table 1: Representative Commercial Suppliers
| Supplier | Reported Purity | Catalog Number Example |
| Santa Cruz Biotechnology | Not specified | sc-223902 |
| P&S Chemicals | Not specified | Not specified |
| ChemicalBook Affiliates | ≥ 97% | Varies by affiliate |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16078-35-6 | [3][4][5] |
| Molecular Formula | C₁₂H₁₃NO₂ | [3][4] |
| Molecular Weight | 203.24 g/mol | [3] |
| IUPAC Name | 1-(5-acetyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | [4] |
| Melting Point | 137-141 °C | [5] |
| Appearance | Solid (form may vary) | General |
| Synonyms | 1-(5-acetylindolin-1-yl)ethanone, this compound | [4] |
Synthesis and Experimental Protocols
This compound is primarily used as a reactant in further chemical synthesis.[5] A common application involves its use as a precursor in reactions such as α-arylation. The compound itself can be synthesized via a Friedel-Crafts acylation reaction.
Representative Synthesis Protocol: Friedel-Crafts Acylation of 1-Acetylindoline
This protocol describes a general method for the synthesis of this compound from 1-Acetylindoline and Acetyl chloride, a reaction route noted by chemical databases.[5]
Materials:
-
1-Acetylindoline
-
Acetyl chloride
-
A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane, DCM)
-
Quenching solution (e.g., ice-cold dilute HCl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Methodology:
-
Reaction Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous solvent and the Lewis acid catalyst under an inert atmosphere. The mixture is cooled in an ice bath.
-
Addition of Reactants: 1-Acetylindoline, dissolved in the anhydrous solvent, is added to the flask. Acetyl chloride is then added dropwise via the dropping funnel, maintaining a low temperature.
-
Reaction: The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time, monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by pouring it over a mixture of ice and dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Role in Drug Discovery
The indoline chemical scaffold is a key component in many pharmaceutical compounds.[1][6] While this compound is not reported to have direct biological activity, it serves as a valuable starting material or intermediate for creating more complex derivatives. The process involves modifying the core scaffold through various chemical reactions to synthesize a library of new compounds. These novel derivatives are then screened for biological activity against specific targets, such as enzymes or receptors involved in disease signaling pathways.
This workflow illustrates the progression from a simple building block to a potential drug candidate that can modulate a biological pathway.
References
Methodological & Application
Synthesis Protocol for 1,5-Diacetylindoline: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1,5-Diacetylindoline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Friedel-Crafts acylation of 1-acetylindoline. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. Additionally, it includes a summary of key quantitative data and a visual representation of the synthetic workflow.
Introduction
Indoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The introduction of acetyl groups into the indoline scaffold can significantly modify its electronic properties and biological activity. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-acetylindoline with acetyl chloride, a classic and effective method for C-acylation of aromatic rings. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, which activates the acylating agent.
Key Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Melting Point | 137-141 °C | [1] |
| Appearance | Pale yellow to white solid |
Experimental Protocol
Materials and Equipment
-
Reagents: 1-Acetylindoline, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Ice.
-
Equipment: Round-bottom flask, Addition funnel, Reflux condenser, Magnetic stirrer with heating mantle, Ice bath, Separatory funnel, Rotary evaporator, Filtration apparatus (Büchner funnel), Standard laboratory glassware.
Synthesis Procedure
1. Reaction Setup:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath with stirring.
2. Acylation:
-
Slowly add acetyl chloride (1.1 eq) to the cooled suspension of aluminum chloride in dichloromethane.
-
To this mixture, add a solution of 1-acetylindoline (1.0 eq) in anhydrous dichloromethane (50 mL) dropwise via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up:
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 6M hydrochloric acid (100 mL). Caution: This is an exothermic reaction and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 1,5-Diacetylindoline Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic materials.[1] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[2] The indoline scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. The functionalization of this core structure, for instance, through the introduction of acetyl groups, is of significant interest in drug discovery for modulating the pharmacological properties of molecules.[3]
This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of a halo-substituted 1-acetylindoline with a suitable boronic acid to synthesize 1,5-diacetylindoline. Due to the absence of a specific published procedure for this compound, this protocol is a generalized method adapted from established procedures for structurally related N-acylated haloindolines and other electron-deficient heterocyclic systems.[1][4][5]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., 5-bromo-1-acetylindoline), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an acetyl-bearing boronic acid derivative) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate and yield.[6]
Experimental Protocols
This section outlines a representative protocol for the Suzuki-Miyaura coupling to synthesize a this compound derivative, assuming the coupling occurs at the 5-position of a 1-acetylindoline core.
Materials
-
5-Bromo-1-acetylindoline (or other suitable halo-acetylindoline)
-
Aryl or vinyl boronic acid (e.g., 4-acetylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[4]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[7]
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, often with water)[4][7]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, combine 5-bromo-1-acetylindoline (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1][8]
-
Inert Atmosphere: Seal the vessel with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen. This cycle should be repeated three times to ensure the removal of oxygen, which can deactivate the catalyst.[9]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%). Subsequently, add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4][8]
-
Monitoring: Monitor the progress of the reaction periodically using TLC or LC-MS until the starting material (5-bromo-1-acetylindoline) is consumed.[9]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10]
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure this compound derivative.[11]
-
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-indole derivatives, which can serve as a reference for optimizing the reaction with 1-acetylindoline substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | [6] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-bromo-1-ethyl-1H-indazole | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole | [6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 6 | Not Specified | Aryl Bromide | [12] |
| Pd₂(dba)₃ | None | KF | Dioxane | 110 | Not Specified | 70-82 | Aryl Bromide | [8] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Heteroaromatic Halide | [6] |
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
reaction conditions for N-acetylation of 5-acetylindoline
Application Note: N-Acetylation of 5-Acetylindoline
Abstract
This document provides a detailed protocol for the N-acetylation of 5-acetylindoline to synthesize 1,5-diacetylindoline. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol outlines the use of acetic anhydride as the acetylating agent, with options for both basic and catalyst-free conditions. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The N-acetylation of indoline derivatives is a fundamental transformation in organic chemistry, often employed to protect the nitrogen atom or to introduce a functional group that modulates the biological activity of the molecule. 5-acetylindoline is a versatile building block, and its N-acetylation yields this compound, a precursor for more complex molecular architectures. This protocol details a reliable and efficient method for this transformation using acetic anhydride. The reaction proceeds by the nucleophilic attack of the indoline nitrogen on the carbonyl carbon of acetic anhydride.
Reaction Scheme
Figure 1: General reaction scheme for the N-acetylation of 5-acetylindoline.
Experimental Protocols
Two primary methods are presented for the N-acetylation of 5-acetylindoline. Method A employs a basic solvent, pyridine, which also acts as a catalyst and acid scavenger. Method B describes a catalyst-free approach, which can be advantageous for simplifying purification.
Method A: N-Acetylation using Acetic Anhydride in Pyridine
This method is a standard and highly effective procedure for the N-acetylation of amines.
Materials:
-
5-acetylindoline (1.0 equiv.)
-
Acetic anhydride (Ac₂O) (1.5 - 2.0 equiv.)
-
Dry pyridine
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-acetylindoline (1.0 equiv.) in dry pyridine (5-10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol.
-
Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Method B: Catalyst-Free N-Acetylation
This eco-friendly method avoids the use of a basic catalyst, simplifying the work-up procedure.[1]
Materials:
-
5-acetylindoline (1.0 equiv.)
-
Acetic anhydride (Ac₂O) (1.2 equiv.)
-
Diethyl ether (Et₂O) or water
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
In a round-bottomed flask, mix 5-acetylindoline (1.0 equiv.) with acetic anhydride (1.2 equiv.).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, dissolve the reaction mixture in diethyl ether.
-
Allow the solution to stand at room temperature for crystallization to occur.
-
Collect the crystalline product by filtration. If the substrate is a solid, water can be used to facilitate dissolution before crystallization from diethyl ether.[1]
-
Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the N-acetylation of 5-acetylindoline based on the described protocols.
| Parameter | Method A (Pyridine) | Method B (Catalyst-Free) |
| Substrate | 5-acetylindoline | 5-acetylindoline |
| Reagent | Acetic Anhydride | Acetic Anhydride |
| Solvent/Catalyst | Pyridine | None |
| Equivalents of Ac₂O | 1.5 - 2.0 | 1.2 |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 1 - 4 hours | 15 - 30 minutes |
| Yield | > 90% | > 95% |
| Purification | Column Chromatography | Crystallization |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acetylation of 5-acetylindoline.
Caption: Workflow for N-acetylation of 5-acetylindoline.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the choice of method and the subsequent process steps.
Caption: Decision tree for the N-acetylation process.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric acid is corrosive. Handle with care.
Conclusion
The N-acetylation of 5-acetylindoline can be effectively achieved using acetic anhydride under both basic (pyridine) and catalyst-free conditions. The choice of method will depend on the desired purity, scale, and available resources. The catalyst-free method offers a more environmentally friendly and straightforward approach with a simpler work-up procedure. Both methods provide high yields of the desired this compound.
References
Application Note and Protocol: Purification of 1,5-Diacetylindoline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1,5-Diacetylindoline using silica gel column chromatography. This compound is a chemical intermediate used in the synthesis of various pharmacologically active compounds.[1] This application note outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes, including a table summarizing key quantitative data. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound (CAS No: 16078-35-6) is a derivative of indoline with a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol .[2] It serves as a reactant in the preparation of various compounds, including 5-HT1B receptor antagonists and KCNQ2 opener agents.[1] Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used, effective, and economical method for the purification of such organic compounds.[3] This protocol details the use of silica gel column chromatography to isolate this compound to a high degree of purity.
Materials and Methods
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Glass column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection flasks or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Equipment:
-
Fume hood
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
Funnel
-
Spatula
-
Clamps and stand for column
Experimental Protocol
1. Preparation of the Column (Slurry Packing Method):
-
Ensure the glass column is clean, dry, and vertically clamped in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approximately 0.5 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 10% Ethyl Acetate in Hexane). The weight of the silica gel should be approximately 20-50 times the weight of the crude sample for effective separation.[3]
-
Pour the silica gel slurry into the column using a funnel. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry, which can lead to cracking of the stationary phase.[3]
-
Once the silica gel has settled, add another thin layer (approximately 0.5 cm) of sand on top to protect the silica bed from disturbance during sample loading.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the elution solvent.[4] Using a minimal volume is crucial for achieving a narrow band and good separation.
-
Carefully add the dissolved sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has just entered the sand layer.
3. Elution and Fraction Collection:
-
Carefully add the elution solvent to the top of the column.
-
Begin the elution process by opening the stopcock to allow the mobile phase to flow through the column at a steady rate.
-
A gradient elution is recommended for optimal separation. Start with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 20-30% Ethyl Acetate in Hexane).
-
Collect the eluent in a series of labeled flasks or test tubes. The size of the fractions can vary depending on the column size and the expected separation.
-
Monitor the separation process by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
4. Product Isolation:
-
Combine the fractions that contain the pure this compound, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified this compound (e.g., by melting point, NMR, or mass spectrometry). The reported melting point of this compound is 137-141 °C.[1][5]
Data Presentation
The following table summarizes the typical parameters and expected results for the purification of this compound by column chromatography.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | A standard adsorbent for moderately polar compounds.[3] |
| Mobile Phase | Hexane/Ethyl Acetate | A common and effective solvent system for a wide range of polarities.[6][7] |
| Elution Method | Gradient Elution | Start with 10% Ethyl Acetate in Hexane, gradually increasing to 30% Ethyl Acetate. |
| Sample Load | 1g crude product per 30-50g silica gel | A higher ratio may be needed for difficult separations.[3] |
| Expected Rf of Product | ~0.3 - 0.5 (in 20% EtOAc/Hexane) | This is an estimated value; actual Rf should be determined by TLC. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material. |
| Purity of Final Product | >98% | As determined by analytical methods like HPLC or NMR. |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound using silica gel column chromatography. By following these steps, researchers can obtain a high-purity product suitable for subsequent synthetic applications. The provided workflow diagram and data table offer a clear and concise overview of the entire process, aiding in the successful implementation of this purification method in a laboratory setting.
References
- 1. 1 5-DIACETYLINDOLINE 97 | 16078-35-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. biotage.com [biotage.com]
- 5. 16078-35-6 CAS MSDS (1 5-DIACETYLINDOLINE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Application of 1,5-Diacetylindoline in the Synthesis of Kinase Inhibitors: An Overview and Proposed Synthetic Strategies
For Immediate Release
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy. While a direct and documented synthetic route for kinase inhibitors commencing from 1,5-diacetylindoline is not extensively reported in peer-reviewed literature, its structural features suggest its potential as a precursor. This document provides a comprehensive overview of the application of the broader indoline and indolin-2-one scaffold in kinase inhibitor synthesis. Furthermore, it outlines a proposed synthetic pathway to adapt this compound for the synthesis of potent kinase inhibitors, supported by detailed experimental protocols and relevant biological data for analogous compounds.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a frequent driver of oncogenesis, making them a prime target for therapeutic intervention. The indoline and, more specifically, the indolin-2-one (oxindole) core, is a recurring motif in a multitude of clinically approved and investigational kinase inhibitors.[1][2][3] These scaffolds serve as versatile templates that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of various kinases.
While this compound is a commercially available indoline derivative, its direct application in published kinase inhibitor syntheses is not prominent. However, the acetyl groups at the 1 and 5 positions offer synthetic handles for elaboration into functional groups commonly found in potent kinase inhibitors. This note will focus on the well-established indolin-2-one scaffold as a representative example and propose a synthetic strategy to potentially utilize this compound in this context.
Proposed Synthetic Strategy and Key Experimental Protocols
The following section details a proposed multi-step synthesis to convert a functionalized indoline, conceptually derivable from this compound, into a 3-substituted indolin-2-one, a class of compounds known to exhibit significant kinase inhibitory activity.[1]
Protocol 1: Synthesis of 5-Acetylindolin-2-one
This initial step involves the deacetylation of the nitrogen and subsequent oxidation of the indoline ring to the corresponding indolin-2-one.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in methanol, add a solution of aqueous HCl.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-acetylindoline.
-
Dissolve the resulting 5-acetylindoline in a suitable solvent such as aqueous acetic acid.
-
Add an oxidizing agent, for instance, a solution of sodium hypochlorite, dropwise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with sodium bisulfite solution.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-acetylindolin-2-one.
Protocol 2: Knoevenagel Condensation for 3-Substituted Indolin-2-ones
This protocol describes the crucial C-C bond formation at the 3-position of the indolin-2-one core, a key step in introducing diversity for kinase selectivity.[1]
Materials:
-
5-Acetylindolin-2-one
-
Aromatic or heteroaromatic aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative)
-
Piperidine or Pyrrolidine (as a basic catalyst)
-
Ethanol or other suitable protic solvent
Procedure:
-
Dissolve 5-acetylindolin-2-one and the desired aldehyde in ethanol.
-
Add a catalytic amount of piperidine or pyrrolidine to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the purified 3-substituted indolin-2-one.
Representative Kinase Inhibitors and Biological Activity
The indolin-2-one scaffold is the basis for several potent multi-targeted kinase inhibitors, including Sunitinib and Sorafenib. The table below summarizes the inhibitory activity of representative 3-substituted indolin-2-one derivatives against key receptor tyrosine kinases (RTKs).
| Compound ID | 3-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| Sunitinib | 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | VEGFR-2 | 9 | [4] |
| PDGFR-β | 2 | [4] | ||
| c-Kit | 4 | [4] | ||
| FLT3 | 1 | [4] | ||
| BIBF 1120 | 6-methoxycarbonyl-substituted indolinone | VEGFR-2 | 21 | [5] |
| FGFR-1 | 69 | [5] | ||
| PDGFR-α | 59 | [5] | ||
| Compound 2 | 6-methoxycarbonyl-substituted indolinone | VEGFR-2 | 34 | [5] |
| FGFR-1 | 107 | [5] | ||
| PDGFR-α | 65 | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by indolin-2-one based kinase inhibitors and the general experimental workflow for their synthesis.
Caption: VEGFR-2 signaling pathway and point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 1,5-Diacetylindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the chemical derivatization of 1,5-Diacetylindoline, a versatile building block in medicinal chemistry and organic synthesis. This compound (CAS 16078-35-6) serves as a key reactant in the synthesis of various biologically active molecules, including receptor antagonists and ion channel openers.[1] Its chemical structure, featuring two acetyl groups and an indoline core, offers multiple sites for chemical modification, enabling the generation of diverse compound libraries for drug discovery and development.
The IUPAC name for this compound is 1-(5-acetyl-2,3-dihydroindol-1-yl)ethanone.[2] The molecular formula is C12H13NO2, and it has a molecular weight of 203.24 g/mol .[3][4]
Core Reactive Sites and Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the N-acetyl group, the 5-acetyl group, and the aromatic ring. Each of these sites can be targeted with specific reagents to achieve desired chemical transformations.
I. Derivatization via Claisen-Schmidt Condensation
A common and effective method for derivatizing the 5-acetyl group is the Claisen-Schmidt (crossed aldol) condensation. This reaction involves the base-catalyzed reaction of the 5-acetyl group with an aromatic aldehyde to form a chalcone derivative. These resulting α,β-unsaturated ketones are valuable intermediates in the synthesis of various heterocyclic compounds.
Experimental Protocol: Synthesis of a Chalcone Derivative
Objective: To synthesize a chalcone derivative of this compound by reacting it with a substituted benzaldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 0.7 g of 4-chlorobenzaldehyde in 30 mL of 95% ethanol.
-
To this solution, add 5 mL of a 10% aqueous solution of sodium hydroxide dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product in a vacuum oven at 60°C.
Quantitative Data Summary
| Parameter | Value |
| Reactants | This compound, 4-Chlorobenzaldehyde |
| Catalyst | Sodium Hydroxide |
| Solvent | Ethanol |
| Reaction Time | 12 hours |
| Reaction Temp. | Room Temperature |
| Typical Yield | 85-95% |
| Melting Point | 137-141 °C (for this compound) |
II. Derivatization via Reductive Amination
The 5-acetyl group can also be converted to an amine derivative through reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction to the corresponding amine.
Experimental Protocol: Synthesis of an Amine Derivative
Objective: To synthesize an N-substituted amine derivative at the 5-position of this compound.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen atmosphere setup
Procedure:
-
To a solution of 1.0 g of this compound in 20 mL of dichloroethane, add 0.58 g of benzylamine.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.
-
Add 1.5 g of sodium triacetoxyborohydride in one portion.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value |
| Reactants | This compound, Benzylamine |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloroethane |
| Reaction Time | 24 hours |
| Reaction Temp. | Room Temperature |
| Typical Yield | 70-85% |
III. Derivatization via N-Deacetylation
The N-acetyl group at the 1-position can be selectively removed under basic or acidic conditions to yield 5-acetylindoline. This product can then be further derivatized at the free amine position.
Experimental Protocol: N-Deacetylation
Objective: To selectively remove the N-acetyl group from this compound.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium bicarbonate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, suspend 1.0 g of this compound in 20 mL of ethanol.
-
Add 5 mL of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 5-acetylindoline.
-
The product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Value |
| Reactant | This compound |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Ethanol |
| Reaction Time | 4 hours |
| Reaction Temp. | Reflux |
| Typical Yield | 80-90% |
Visualizing Derivatization Pathways
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Claisen-Schmidt Condensation of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 1,5-Diacetylindoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory methods for the synthesis of 1,5-diacetylindoline, a key scaffold for the development of various analogs for research and drug discovery. The protocols outlined herein are based on established chemical principles for the N-acetylation and Friedel-Crafts acylation of indoline.
Synthetic Strategy
The preparation of this compound from indoline is proposed as a two-step synthesis. The first step involves the N-acetylation of the indoline nitrogen to yield 1-acetylindoline. The subsequent step is a Friedel-Crafts acylation, which introduces a second acetyl group at the C5 position of the benzene ring. The N-acetyl group is a moderate deactivator and directs electrophilic substitution to the meta-position (C5), ensuring the desired regioselectivity.
Logical Workflow for the Synthesis of this compound
Caption: Two-step synthesis of this compound from indoline.
Experimental Protocols
Step 1: Synthesis of 1-Acetylindoline
This protocol describes the N-acetylation of indoline using acetic anhydride.
Materials:
-
Indoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve indoline (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-acetylindoline.
Step 2: Synthesis of this compound
This protocol details the Friedel-Crafts acylation of 1-acetylindoline to produce this compound.
Materials:
-
1-Acetylindoline
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the suspension and stir for 15 minutes.
-
Add a solution of 1-acetylindoline (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagents for the Synthesis of 1-Acetylindoline
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| Indoline | 119.16 | 0.1 | 11.92 g | 1.0 |
| Acetic Anhydride | 102.09 | 0.11 | 11.23 g (10.4 mL) | 1.1 |
| Pyridine | 79.10 | 0.12 | 9.49 g (9.7 mL) | 1.2 |
| Dichloromethane | - | - | 100 mL | - |
Table 2: Product Yield for the Synthesis of 1-Acetylindoline
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1-Acetylindoline | 161.20 | 16.12 | 13.70 | 85 |
Table 3: Reagents for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| 1-Acetylindoline | 161.20 | 0.05 | 8.06 g | 1.0 |
| Acetyl Chloride | 78.50 | 0.06 | 4.71 g (4.3 mL) | 1.2 |
| Aluminum Chloride (AlCl₃) | 133.34 | 0.125 | 16.67 g | 2.5 |
| Anhydrous Dichloromethane | - | - | 150 mL | - |
Table 4: Product Yield for the Synthesis of this compound
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 203.24 | 10.16 | 7.11 | 70 |
Potential Biological Significance and Signaling Pathways
Indoline derivatives are known to possess a wide range of biological activities. For instance, some indoline-based compounds have been identified as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH)[1]. These enzymes are key players in the arachidonic acid cascade, a critical signaling pathway in inflammation. The development of this compound analogs could lead to novel therapeutics targeting this pathway.
Simplified Arachidonic Acid Signaling Pathway
Caption: Potential inhibition of the arachidonic acid pathway by indoline analogs.
References
Troubleshooting & Optimization
Technical Support Center: 1,5-Diacetylindoline Synthesis
Welcome to the technical support center for the synthesis of 1,5-Diacetylindoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most reliable method is a two-step process. First, a selective N-acylation of indoline is performed to yield the 1-acetylindoline intermediate. This is followed by a Friedel-Crafts acylation, which directs the second acetyl group to the C5 position of the indoline ring.
Q2: Why is a two-step synthesis preferred over a one-pot reaction?
A2: A two-step synthesis offers superior control over the reaction. The nitrogen on the indoline ring is a Lewis base and can complex with the Lewis acid catalyst used in Friedel-Crafts reactions, deactivating the catalyst and preventing the reaction.[1] By first protecting the nitrogen with an acetyl group, this side reaction is prevented, and the N-acetyl group helps direct the second acylation to the desired C5 position.
Q3: What are the most critical parameters for a successful Friedel-Crafts acylation step?
A3: The success of the Friedel-Crafts acylation is highly dependent on several factors:
-
Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by any water present in the solvent, glassware, or reagents.[2]
-
Catalyst Stoichiometry: A stoichiometric amount (or a slight excess) of the Lewis acid is often required because the catalyst can form a complex with the ketone product.[2]
-
Temperature Control: These reactions can be highly exothermic. Maintaining a low temperature is crucial to prevent the formation of unwanted side products and tar.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to track the consumption of the starting material and the formation of the product.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Step 1: N-Acylation of Indoline
Issue: Low or no yield of 1-acetylindoline; starting material remains.
-
Q: My reaction to form 1-acetylindoline is not working. TLC analysis shows only the indoline spot. What could be the cause?
-
A: This issue typically points to problems with the reagents or reaction conditions.
-
Reagent Quality: Ensure your acetylating agent (acetic anhydride or acetyl chloride) has not hydrolyzed due to improper storage.
-
Base: Verify that a suitable base (e.g., triethylamine or pyridine) was added to neutralize the acid byproduct (acetic acid or HCl). Without a base, the reaction mixture will become acidic, protonating the starting indoline and halting the reaction.
-
Temperature: While the reaction is often performed at room temperature, gentle heating (40-50°C) may be required to drive it to completion.
-
-
Step 2: Friedel-Crafts Acylation of 1-Acetylindoline
Issue: Failed reaction; no formation of this compound.
-
Q: I'm trying the Friedel-Crafts acylation of 1-acetylindoline, but I'm only recovering my starting material. What are the likely causes?
-
A: A failed Friedel-Crafts acylation is almost always due to catalyst deactivation or insufficient reactivity.
-
Moisture: The most common reason for failure is the presence of water. Ensure all glassware was oven-dried, the solvent is anhydrous, and the Lewis acid (AlCl₃) is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Catalyst Amount: For acylations, the AlCl₃ catalyst forms a complex with the product ketone. You must use at least one equivalent of AlCl₃ for every equivalent of the acetylating agent. An excess (e.g., 1.1 to 1.2 equivalents) is recommended.[2]
-
Reaction Temperature: The reaction is typically started at a low temperature (0°C) and allowed to warm to room temperature. If no reaction occurs, a slight increase in temperature may be needed, but this should be done cautiously.
-
-
Issue: The reaction mixture turns dark brown or black, resulting in a low yield of tarry product.
-
Q: My Friedel-Crafts reaction turned into a dark, intractable mess. What causes this, and how can I prevent it?
-
A: The formation of tar is usually a sign of decomposition or polymerization, often caused by excessive heat.
-
Temperature Control: The addition of the reactants, especially the Lewis acid, can be very exothermic. It is critical to maintain a low temperature (e.g., 0°C) during the addition and to control the rate of addition carefully.
-
Lewis Acid Strength: Aluminum chloride is a very strong Lewis acid and can sometimes cause decomposition with sensitive substrates. If temperature control does not solve the problem, consider a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).
-
-
Issue: Formation of multiple products or isomers.
-
Q: My final product is contaminated with what appears to be another isomer. How can I improve the regioselectivity for the 5-position?
-
A: The N-acetyl group is an ortho-, para-director. While the 5-position (para) is sterically and electronically favored, some substitution at the 7-position (ortho) can occur.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with a different solvent, such as carbon disulfide (with appropriate safety precautions), may alter the isomeric ratio.
-
Slow Addition: Adding the acetyl chloride/AlCl₃ complex slowly to the solution of 1-acetylindoline at a low temperature can improve selectivity by minimizing side reactions.
-
-
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the outcome of the Friedel-Crafts acylation step (Step 2).
Table 1: Illustrative Impact of Reaction Conditions on this compound Synthesis.
| Entry | Lewis Acid (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Purity (by NMR) |
| 1 | AlCl₃ (1.1) | DCM | 0°C to RT | 4 | 75 | 95% |
| 2 | AlCl₃ (0.8) | DCM | 0°C to RT | 4 | 20 | Low (SM remains) |
| 3 | AlCl₃ (1.1) | DCM (wet) | 0°C to RT | 4 | <5 | N/A |
| 4 | AlCl₃ (1.1) | DCM | 40°C | 2 | 30 | Low (tarring) |
| 5 | FeCl₃ (1.2) | DCM | 0°C to RT | 6 | 60 | 92% |
Note: This data is for illustrative purposes to demonstrate potential outcomes and is not from a specific experimental record.
Experimental Protocols
Step 1: Synthesis of 1-Acetylindoline
-
To a round-bottom flask charged with indoline (1.0 equiv) and dichloromethane (DCM, ~0.5 M), add triethylamine (1.2 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Add acetyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the indoline is consumed.
-
Upon completion, quench the reaction with water. Extract the organic layer, wash with 1M HCl, then saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-acetylindoline, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 equiv) and anhydrous DCM (~0.3 M).
-
Cool the suspension to 0°C.
-
Add acetyl chloride (1.2 equiv) dropwise. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve 1-acetylindoline (1.0 equiv) in anhydrous DCM.
-
Add the solution of 1-acetylindoline dropwise to the AlCl₃ suspension at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.
-
Stir vigorously until all solids have dissolved. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure this compound.
Visualizations
Below are diagrams illustrating the experimental workflow and a logical approach to troubleshooting.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Friedel-Crafts step.
References
Technical Support Center: 1,5-Diacetylindoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 1,5-diacetylindoline synthesis. Our aim is to help you identify and mitigate common side products, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The synthesis of this compound from indoline typically proceeds via a two-step process involving N-acylation followed by a Friedel-Crafts acylation. The indoline nitrogen is first acetylated, and subsequently, a second acetyl group is introduced at the C-5 position of the N-acetylindoline intermediate.
Q2: What are the most common side products observed in this reaction?
A2: The primary side products arise from incomplete reactions or alternative reaction pathways. These can include:
-
1-Acetylindoline: The intermediate from the first reaction step, resulting from incomplete C-5 acylation.
-
Isomeric Diacetylindolines: Acylation at other positions on the benzene ring of N-acetylindoline, such as the C-7 or C-4 positions, can lead to isomeric impurities.
-
1,3-Diacetylindole: Under certain conditions, particularly with prolonged reaction times or high temperatures, dehydrogenation of the indoline ring can occur, followed by acylation at the C-3 position.
-
Poly-acylated Products: Although less common due to the deactivating nature of the first acetyl group, over-acylation leading to tri-acetylated species is a possibility under harsh conditions.
Q3: I am observing a significant amount of 1-acetylindoline in my final product. How can I improve the yield of the desired this compound?
A3: The presence of 1-acetylindoline indicates that the second step, the Friedel-Crafts acylation at the C-5 position, is incomplete. To drive the reaction to completion, you can try the following:
-
Increase the equivalents of the acetylating agent and Lewis acid catalyst in the second step.
-
Extend the reaction time for the Friedel-Crafts acylation.
-
Increase the reaction temperature , while carefully monitoring for the formation of degradation products.
Q4: My product is contaminated with an isomeric diacetylindoline. How can I improve the regioselectivity of the C-5 acylation?
A4: The N-acetyl group on the indoline ring primarily directs electrophilic substitution to the para (C-5) position. However, some ortho (C-7) or meta (C-4, C-6) substitution can occur. To enhance C-5 selectivity:
-
Optimize the Lewis acid catalyst. Different Lewis acids can offer varying degrees of steric hindrance and catalytic activity, influencing the regiochemical outcome.
-
Control the reaction temperature. Lower temperatures generally favor the thermodynamically more stable para-substituted product.
-
Consider the solvent. The polarity of the solvent can influence the distribution of isomers.
Q5: I have identified 1,3-diacetylindole as a byproduct. What causes its formation and how can I prevent it?
A5: The formation of 1,3-diacetylindole suggests that the indoline ring is being oxidized to an indole during the reaction, which is then acylated at the highly reactive C-3 position. To prevent this:
-
Ensure an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation.
-
Use milder reaction conditions (lower temperature, shorter reaction time) for the Friedel-Crafts acylation step.
-
Purify the 1-acetylindoline intermediate before proceeding to the C-5 acylation to remove any indole impurities.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound with significant starting material (indoline) remaining. | Incomplete N-acylation. | - Increase equivalents of acetylating agent in the first step.- Ensure the absence of moisture, which can deactivate the acetylating agent.- Increase reaction time or temperature for the N-acylation step. |
| High percentage of 1-acetylindoline in the final product. | Incomplete Friedel-Crafts acylation at C-5. | - Increase equivalents of acetylating agent and Lewis acid in the second step.- Extend reaction time for the C-5 acylation.- Cautiously increase the reaction temperature for the second step. |
| Presence of multiple diacetylindoline isomers. | Lack of regioselectivity in the Friedel-Crafts acylation. | - Screen different Lewis acid catalysts.- Optimize the reaction temperature; lower temperatures often improve para-selectivity.- Experiment with different solvents. |
| Formation of colored impurities or tar. | Decomposition of starting materials or product under harsh reaction conditions. | - Lower the reaction temperature.- Reduce the reaction time.- Ensure slow and controlled addition of reagents. |
| Identification of 1,3-diacetylindole as a byproduct. | Oxidation of the indoline ring to indole. | - Maintain a strict inert atmosphere.- Use milder reaction conditions for the Friedel-Crafts step.- Purify the 1-acetylindoline intermediate before the second acylation. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol outlines a general procedure for the two-step synthesis of this compound. Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Step 1: N-Acetylation of Indoline to form 1-Acetylindoline
-
To a solution of indoline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a base (e.g., triethylamine or pyridine, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-acetylindoline.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Step 2: Friedel-Crafts Acylation of 1-Acetylindoline to form this compound
-
To a suspension of a Lewis acid (e.g., aluminum chloride, 2.5 eq.) in a dry solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) to the cooled suspension.
-
Add a solution of 1-acetylindoline (1.0 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and its common side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 1,5-Diacetylindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-diacetylindoline and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of indoline. This reaction typically involves the use of an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The reaction proceeds in two main steps: N-acylation at the 1-position and C-acylation at the 5-position of the indoline ring.
Q2: What are the key factors influencing the yield of this compound synthesis?
A2: Several factors can significantly impact the yield:
-
Choice of Lewis Acid Catalyst: The strength and amount of the Lewis acid are critical. Strong Lewis acids like aluminum chloride (AlCl₃) can promote the reaction but may also lead to side reactions and degradation of the product.[1] Milder Lewis acids such as zirconium tetrachloride (ZrCl₄) or zinc oxide (ZnO) might offer better selectivity and higher yields.[1][2]
-
Reaction Temperature: The temperature needs to be carefully controlled. Low temperatures can slow down the reaction rate, while high temperatures may increase the formation of byproducts.
-
Choice of Solvent: The solvent should be inert to the reaction conditions. Dichloromethane (CH₂Cl₂) is a commonly used solvent for Friedel-Crafts acylations.[3]
-
Purity of Reagents: The purity of indoline, the acetylating agent, and the Lewis acid is crucial for a clean reaction and high yield.
-
Reaction Time: Sufficient reaction time is necessary for the completion of both N- and C-acylation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Q3: What are the common byproducts in the synthesis of this compound?
A3: Common byproducts can include:
-
Mono-acetylated indolines: 1-acetylindoline and 5-acetylindoline may be present if the reaction does not go to completion.
-
Other regioisomers: While acylation is expected at the 5-position, small amounts of other isomers might form.
-
Degradation products: Strong acidic conditions can lead to the decomposition or polymerization of the indoline starting material.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Inactive catalyst. 2. Insufficient amount of acetylating agent or catalyst. 3. Reaction temperature is too low. 4. Short reaction time. | 1. Use a fresh, anhydrous Lewis acid. 2. Increase the molar equivalents of the acetylating agent and Lewis acid. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Extend the reaction time and monitor the progress using TLC. |
| Formation of a complex mixture of products | 1. Reaction temperature is too high. 2. The Lewis acid is too strong, causing side reactions. 3. Impure starting materials. | 1. Lower the reaction temperature. 2. Switch to a milder Lewis acid (e.g., ZrCl₄, ZnO).[1][2] 3. Ensure the purity of all reagents before starting the reaction. |
| Presence of significant amounts of mono-acetylated products | 1. Insufficient amount of acetylating agent. 2. Short reaction time. | 1. Increase the molar ratio of the acetylating agent to indoline. 2. Increase the reaction time to allow for the second acylation to occur. |
| Product degradation or charring | 1. The Lewis acid is too aggressive. 2. The reaction temperature is too high. | 1. Use a milder Lewis acid.[1] 2. Perform the reaction at a lower temperature. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Indoline
This protocol is a general guideline and may require optimization for the best results.
Materials:
-
Indoline
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) (or another suitable Lewis acid)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solvent.
-
In the dropping funnel, prepare a solution of indoline in anhydrous dichloromethane.
-
Add the indoline solution dropwise to the aluminum chloride suspension at 0 °C.
-
In a separate dropping funnel, prepare a solution of acetyl chloride in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the desired amount of time (monitor by TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1,5-Diacetylindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 1,5-diacetylindoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cross-coupling reactions of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inhibition of Catalyst by Acetyl Groups: The electron-withdrawing nature of the two acetyl groups on the indoline ring can deactivate the palladium catalyst. | • Use Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands to enhance the catalytic activity.[1][2][3] • Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to overcome catalyst deactivation. |
| Poor Solubility of Starting Material: this compound may have limited solubility in common organic solvents.[4] | • Solvent Screening: Test a range of solvents such as dioxane, toluene, DMF, or a mixture of solvents to improve solubility.[4] Using a co-solvent like water can sometimes be beneficial, especially in Suzuki reactions.[2][5] | |
| Ineffective Base: The chosen base may not be strong enough to facilitate the catalytic cycle, or it could be incompatible with the acetyl groups. | • Base Optimization: Screen different bases such as K₃PO₄, Cs₂CO₃, or organic bases like DBU. For Suzuki reactions, aqueous bases are common, but for substrates sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ might be better.[2] | |
| Side Reactions/Byproduct Formation | Homocoupling of Coupling Partner: This is a common side reaction, especially in Suzuki and Sonogashira couplings.[5] | • Control Reaction Conditions: Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling.[5] • Use of Additives: In Sonogashira couplings, the use of a copper co-catalyst can sometimes be omitted to reduce homocoupling.[6][7][8] |
| Deacetylation: The acetyl groups may be sensitive to certain reaction conditions, particularly strong bases or high temperatures. | • Milder Conditions: Use a weaker base (e.g., K₂CO₃ instead of KOtBu) and lower the reaction temperature if possible.[9] | |
| Protodeborylation (Suzuki Reaction): The boronic acid coupling partner can be protonated and rendered inactive.[10] | • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize this side reaction.[10] • Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeborylation.[10] | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Material/Byproducts: This can make chromatographic separation challenging.[10] | • Optimize Chromatography: Experiment with different solvent systems for column chromatography.[10] • Alternative Purification Methods: Consider recrystallization or preparative HPLC as alternative purification techniques.[10] |
Frequently Asked Questions (FAQs)
1. Which type of cross-coupling reaction is most suitable for functionalizing the aryl halide position of a halogenated this compound?
The choice of reaction depends on the desired bond to be formed:
-
C-C Bond Formation:
-
Suzuki-Miyaura Coupling: This is a versatile and robust method for coupling with boronic acids or esters. It generally has good functional group tolerance.[5][10][11]
-
Heck Reaction: Ideal for coupling with alkenes to form substituted alkenes.[12][13][14]
-
Sonogashira Coupling: Used for coupling with terminal alkynes to generate aryl alkynes.[6][8][15]
-
-
C-N Bond Formation:
2. How do the two acetyl groups on the indoline ring affect the cross-coupling reaction?
The acetyl groups are electron-withdrawing, which can have several effects:
-
Slower Oxidative Addition: The electron-deficient nature of the aryl halide can make the initial oxidative addition step of the catalytic cycle more challenging.[18][19]
-
Catalyst Deactivation: The carbonyl oxygens can potentially coordinate to the palladium center, leading to catalyst inhibition.
-
Increased Reactivity towards Nucleophilic Attack: While not directly related to the cross-coupling mechanism, the acetyl groups make the aromatic ring more susceptible to nucleophilic aromatic substitution, which could be a competing pathway under certain conditions.
3. What are the recommended starting points for catalyst and ligand selection for a Suzuki-Miyaura coupling of a bromo-1,5-diacetylindoline?
A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 90-120 |
| Pd(PPh₃)₄ | (self-ligated) | Na₂CO₃ | DMF/H₂O | 80-100 |
4. Can I perform a cross-coupling reaction on the N-H position of this compound?
Yes, the N-H bond can be functionalized using a Buchwald-Hartwig amination type reaction, where the indoline itself acts as the amine coupling partner. However, protection of the N-H group might be necessary for other types of cross-coupling at the aryl position to prevent side reactions.[16]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To a reaction vessel, add the halogenated this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[10]
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart for troubleshooting low conversion in cross-coupling reactions.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 16. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. pubs.acs.org [pubs.acs.org]
preventing decomposition of 1,5-Diacetylindoline during synthesis
Technical Support Center: Synthesis of 1,5-Diacetylindoline
Introduction
This technical support center provides troubleshooting guidance for the synthesis of this compound. Indoline scaffolds are crucial building blocks in pharmaceutical and materials science research. However, their synthesis can be challenging due to potential decomposition, particularly when functionalized with electron-withdrawing groups like acetyl moieties. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of this compound decomposition during synthesis?
A1: Decomposition of this compound can be indicated by a significant color change in the reaction mixture, often turning dark brown or black. The formation of insoluble tars or precipitates, along with the evolution of gas, are also common signs. On a Thin Layer Chromatography (TLC) plate, you might observe streaking, the appearance of multiple new spots, or the disappearance of the product spot over time.
Q2: What are the primary chemical pathways that lead to the decomposition of this compound?
A2: The primary decomposition pathways for acetylated indolines include:
-
Oxidation: The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole derivative or other oxidized byproducts. This is often accelerated by the presence of air, especially at elevated temperatures.[1]
-
Acid or Base-Catalyzed Hydrolysis: The N-acetyl and C-acetyl groups can be labile under strong acidic or basic conditions, leading to their cleavage.
-
Side Reactions: In syntheses like the Fischer indole synthesis, inappropriate acid strength or high temperatures can lead to side reactions such as aldol condensations or cleavage of key intermediates.[2][3]
Q3: How can I minimize the risk of oxidation during the reaction?
A3: To minimize oxidation, it is crucial to maintain an inert atmosphere throughout the reaction and work-up.[1][4] This can be achieved by:
-
Degassing all solvents prior to use through methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through them.[4][6]
-
Ensuring all glassware is thoroughly dried to remove adsorbed water and oxygen.[6]
Q4: What is the recommended pH range for the synthesis and work-up of this compound?
A4: While the optimal pH is reaction-specific, it is generally advisable to maintain near-neutral conditions (pH 6-8) during the work-up and purification stages to prevent hydrolysis of the acetyl groups. If the synthesis requires acidic or basic conditions, it is important to neutralize the reaction mixture promptly and carefully during the work-up, avoiding excessive exposure to harsh pH.
Q5: My product appears to be degrading during silica gel column chromatography. What are the alternative purification strategies?
A5: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. If you observe decomposition on the column, consider the following alternatives:
-
Deactivated Silica Gel: Neutralize the silica gel by treating it with a solution of triethylamine in the eluent system.
-
Alumina Chromatography: Basic or neutral alumina can be a suitable alternative for compounds that are sensitive to acidic conditions.
-
Reverse-Phase Chromatography: Using a C18-functionalized silica gel with solvent systems like acetonitrile/water or methanol/water can be an effective method for purifying polar compounds.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique that avoids contact with stationary phases.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of this compound | Oxidation of the Indoline Ring: The reaction is exposed to atmospheric oxygen. | Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) using degassed solvents.[1][4] |
| Suboptimal Reaction Temperature: The temperature may be too high, leading to decomposition, or too low, resulting in poor conversion.[1] | Optimize the reaction temperature by running small-scale trials at different temperatures. | |
| Incorrect pH: Acidic or basic conditions may be causing hydrolysis of the acetyl groups or other side reactions.[2] | Carefully monitor and control the pH of the reaction mixture. Use buffered solutions if necessary. | |
| Significant Byproduct Formation | Side Reactions: The chosen reaction conditions may favor the formation of byproducts. | Re-evaluate the synthetic route. For instance, in a Fischer indole synthesis, the choice of acid catalyst is critical and may need empirical optimization.[2][3] |
| Impure Starting Materials: Impurities in the starting materials can act as catalysts for decomposition or lead to side reactions.[2] | Ensure the purity of all reagents and solvents before use. | |
| Product Decomposition During Work-up or Purification | Acidic Conditions: Exposure to acidic conditions during aqueous work-up or on a standard silica gel column. | Neutralize the reaction mixture carefully before extraction. Use a deactivated (neutralized) silica gel or an alternative purification method like alumina chromatography or recrystallization. |
| Prolonged Exposure to Air: The isolated product is sensitive to air and degrades upon standing. | Isolate the product quickly and store it under an inert atmosphere at a low temperature.[4][7] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound under an Inert Atmosphere
This protocol provides a general guideline; specific reaction conditions may need to be optimized.
-
Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) should be oven-dried at 120°C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Solvent Degassing: Degas the reaction solvent by subjecting it to three freeze-pump-thaw cycles.[6]
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas.
-
Reagent Addition: Dissolve the starting materials in the degassed solvent and add them to the reaction flask via cannula or a gas-tight syringe.[6]
-
Reaction Monitoring: Stir the reaction at the optimized temperature and monitor its progress by TLC.
-
Quenching and Work-up: Cool the reaction to room temperature and quench it by the slow addition of a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure, ensuring the product is not exposed to air for an extended period.[7]
-
Purification: Purify the crude product using an appropriate method, such as column chromatography on deactivated silica gel or recrystallization.
Protocol 2: Preparation of Deactivated (Neutralized) Silica Gel
-
Prepare a slurry of silica gel in the desired eluent system.
-
Add 1-2% triethylamine (by volume) to the slurry.
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column by running the eluent containing 1% triethylamine through it until the eluent running off the column is at a stable pH.
Data Presentation
Table 1: Hypothetical Effect of Reaction Atmosphere on Yield and Purity of this compound
| Entry | Atmosphere | Reaction Time (h) | Yield (%) | Purity (by NMR) |
| 1 | Air | 6 | 25 | 70% (significant decomposition observed) |
| 2 | Nitrogen | 6 | 78 | >95% |
| 3 | Argon | 6 | 82 | >95% |
Table 2: Hypothetical Comparison of Purification Methods for this compound
| Entry | Purification Method | Recovery (%) | Purity (by HPLC) | Observations |
| 1 | Standard Silica Gel Chromatography | 45 | 85% | Significant streaking and product loss on the column. |
| 2 | Deactivated Silica Gel Chromatography | 85 | >98% | Clean separation with minimal product loss. |
| 3 | Recrystallization (Ethanol/Water) | 75 | >99% | High purity crystals obtained. |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for decomposition of this compound.
Caption: Potential decomposition pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Technical Support Center: Solvent Effects on 1,5-Diacetylindoline Reaction Rate
Frequently Asked Questions (FAQs)
Q1: What are the general principles governing the effect of a solvent on the reaction rate of an acylation reaction like the synthesis of 1,5-Diacetylindoline?
A1: The solvent can significantly influence the rate of a reaction by stabilizing or destabilizing the reactants, intermediates, and transition states. For acylation reactions, which often proceed through charged or polar intermediates, the polarity of the solvent is a critical factor. Generally, polar solvents can stabilize charged intermediates and transition states, which may accelerate the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate can decrease.
Q2: How does solvent polarity, in particular, affect the acylation of indoline derivatives?
A2: The effect of solvent polarity depends on the specific mechanism of the acylation.
-
For reactions involving the formation of a charged intermediate (like an acylium ion in Friedel-Crafts acylation), polar solvents can enhance the rate by stabilizing this charged species.
-
For reactions where the transition state is more polar than the reactants, an increase in solvent polarity will accelerate the reaction.
-
Conversely, if the reactants are more polar and their charge is dispersed in the transition state, a polar solvent will stabilize the reactants more, increasing the activation energy and slowing the reaction.
Q3: Are there other solvent properties besides polarity that I should consider?
A3: Yes, other solvent properties can also play a crucial role:
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds and may solvate nucleophiles or bases, potentially reducing their reactivity. Aprotic solvents (e.g., DMF, DMSO, THF) do not have acidic protons and are often preferred for reactions involving strong bases or nucleophiles.
-
Coordinating Ability: Some solvents can coordinate with Lewis acid catalysts, which can either enhance or inhibit their catalytic activity.
-
Solubility: The reactants and reagents must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.
-
Boiling Point: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure.
Troubleshooting Guides
Issue 1: The reaction to form this compound is very slow or not proceeding.
Q: My acylation reaction is not progressing at a reasonable rate. What solvent-related factors should I investigate?
A: A slow reaction rate is a common issue that can often be traced back to the choice of solvent and other reaction conditions.
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity: The chosen solvent may not be adequately stabilizing the transition state of the reaction.
-
Recommendation: Screen a range of solvents with varying polarities. If a polar intermediate is expected, consider switching to a more polar aprotic solvent like DMF or DMSO. For less polar reactions, a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) might be more suitable.[1]
-
-
Poor Solubility of Reactants: If the starting materials are not fully dissolved, the reaction will be slow and inefficient.
-
Recommendation: Visually inspect the reaction mixture to ensure all solids have dissolved. If solubility is an issue, select a solvent in which all reactants are known to be soluble at the reaction temperature.
-
-
Solvent-Inhibited Catalyst: The solvent may be coordinating with and deactivating the catalyst (e.g., a Lewis acid).
-
Recommendation: If using a Lewis acid, avoid highly coordinating solvents unless they are known to be compatible with the catalyst system.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Recommendation: If the chosen solvent has a low boiling point, consider switching to a higher-boiling solvent to allow for an increase in the reaction temperature.
-
Issue 2: Significant formation of side products is observed.
Q: I am obtaining my desired this compound, but also a number of impurities. Can the solvent be the cause?
A: The choice of solvent can influence the selectivity of a reaction and lead to the formation of undesired side products.
Possible Causes and Solutions:
-
Promotion of Undesired Reaction Pathways: The solvent may be favoring a competing reaction pathway. For instance, in Friedel-Crafts acylations, the solvent can influence the position of acylation on an aromatic ring.[2]
-
Recommendation: Experiment with solvents of different polarities and coordinating abilities to see if the product distribution changes. For instance, non-polar solvents might favor one regioisomer, while polar solvents favor another.[2]
-
-
Solvent Participation in the Reaction: Some solvents can react with the reagents or intermediates under the reaction conditions.
-
Recommendation: Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents if using a water-sensitive reagent.
-
-
Over-acylation: In some cases, the product can be more reactive than the starting material, leading to multiple acylations.
-
Recommendation: A less polar solvent may reduce the reactivity of the system and allow for better control over the reaction.
-
Quantitative Data Summary
Since specific kinetic data for the this compound reaction is unavailable, the following table provides a hypothetical summary of expected trends in reaction rate based on general principles of acylation reactions of similar compounds.
| Solvent Class | Example Solvents | Expected Relative Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents can effectively solvate polar intermediates and transition states without interfering with nucleophiles or bases.[3] |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Moderate to High | Often good choices for Friedel-Crafts type reactions, providing a non-coordinating environment for Lewis acids.[1] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderately polar and can solvate cations. However, they can sometimes be too coordinating for certain Lewis acids. |
| Non-polar Aromatic | Toluene, Xylene | Low to Moderate | May be suitable for certain N-acylation reactions, particularly at higher temperatures.[4] |
| Polar Protic | Ethanol, Methanol | Low | Can deactivate nucleophiles and bases through hydrogen bonding and may react with acylating agents. |
| Non-polar Aliphatic | Hexane, Cyclohexane | Very Low | Generally poor solvents for polar reactants and intermediates involved in acylation. |
Experimental Protocols
Protocol: Solvent Screening for the Acylation of an Indoline Derivative
This protocol outlines a general procedure for screening different solvents to optimize the reaction rate for the synthesis of a diacetylated indoline derivative.
1. Materials and Equipment:
-
Indoline starting material
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Catalyst (if required, e.g., a Lewis acid like AlCl₃)
-
A selection of anhydrous solvents from different classes (e.g., DMF, DCM, THF, Toluene)
-
Reaction vessels (e.g., small vials or a parallel synthesis block)
-
Stirring apparatus (e.g., magnetic stir plate and stir bars)
-
Temperature control system (e.g., oil bath or heating block)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Analytical equipment for monitoring reaction progress (e.g., TLC, LC-MS, or GC-MS)
2. Procedure:
-
Set up a parallel reaction array with identical reaction vessels.
-
To each vessel, add the indoline starting material (e.g., 0.1 mmol).
-
Under an inert atmosphere, add the chosen anhydrous solvent (e.g., 1 mL) to each respective vessel.
-
If a catalyst is required, add it to each vessel at the appropriate temperature (note: some catalysts are added before and some after the acylating agent).
-
Add the acylating agent (e.g., 2.2 equivalents) to each vessel while stirring.
-
Maintain all reactions at the same temperature and stir for a set period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot (e.g., with a saturated solution of NaHCO₃).
-
Analyze the quenched aliquot by a suitable analytical technique (e.g., LC-MS) to determine the extent of conversion to the desired this compound product.
-
Compare the reaction rates in the different solvents to identify the optimal choice.
Visualizations
Caption: Workflow for solvent screening in acylation reactions.
References
minimizing byproduct formation in Friedel-Crafts acylation of indoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Friedel-Crafts acylation of indoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts acylation of indoline, and what causes them?
A1: The most common byproducts are a result of the nucleophilic character of both the nitrogen and specific carbons of the indoline ring. Key byproducts include:
-
N-Acyl Indoline: Acylation occurs on the nitrogen atom of the indoline ring. This is often favored under basic conditions or with highly reactive acylating agents.
-
C7-Acyl Indoline: Due to the ortho-directing effect of the amino group, acylation can occur at the C7 position.
-
Di-acylated Products: Polysubstitution can occur, leading to the formation of products with acyl groups on both the nitrogen and the aromatic ring, or at multiple positions on the aromatic ring. This is more likely with an excess of the acylating agent or under harsh reaction conditions.[1]
-
Products of Rearrangement: While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occasionally lead to isomeric products.
Q2: How can I favor C5-acylation over N-acylation?
A2: To promote acylation at the desired C5 position and minimize N-acylation, consider the following strategies:
-
Choice of Lewis Acid: Stronger Lewis acids like AlCl₃ tend to coordinate with the lone pair of the indoline nitrogen, effectively protecting it and directing acylation to the aromatic ring. Milder Lewis acids may result in a higher proportion of N-acylation.
-
Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable C-acylated product over the kinetically favored N-acylated product.
-
Solvent Selection: Non-polar solvents can be effective in minimizing N-acylation. The choice of solvent can significantly influence the regioselectivity of the reaction.[2]
-
Use of Protecting Groups: Although often less desirable due to additional synthetic steps, protection of the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz) will completely prevent N-acylation.
Q3: My reaction is giving a mixture of C5 and C7 isomers. How can I improve the regioselectivity for the C5 position?
A3: Achieving high regioselectivity for C5-acylation over C7-acylation can be challenging. Here are some approaches to enhance C5 selectivity:
-
Steric Hindrance: Employing a bulkier acylating agent can sterically hinder attack at the more crowded C7 position, thereby favoring acylation at the C5 position.
-
Catalyst Choice: The nature of the Lewis acid can influence the isomeric ratio. It is advisable to screen different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄, ZrCl₄) to optimize the C5/C7 product ratio.[3][4] For instance, ZrCl₄ has been shown to be an efficient catalyst for regioselective C3-acylation of indoles, which suggests its potential for influencing regioselectivity in indoline acylation as well.[5]
-
Solvent Effects: The polarity of the solvent can impact the transition state energies for acylation at different positions. Experimenting with a range of solvents from non-polar (e.g., dichloromethane, carbon disulfide) to more polar options can help to optimize the desired regioselectivity.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., hydrated Lewis acid).2. Deactivated acylating agent.3. Insufficient reaction temperature or time. | 1. Use freshly opened or purified Lewis acid. Ensure anhydrous reaction conditions.2. Use freshly distilled or high-purity acylating agent.3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or GC. |
| Predominant N-Acylation | 1. Weak Lewis acid used.2. High reaction temperature favoring kinetic product.3. Use of a polar, coordinating solvent. | 1. Switch to a stronger Lewis acid (e.g., AlCl₃).2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Use a non-polar solvent like dichloromethane or 1,2-dichloroethane. |
| Formation of Multiple Isomers (C5/C7) | 1. Lack of sufficient regiochemical control.2. Electronic effects of substituents on the indoline ring. | 1. Screen different Lewis acids and solvents to find the optimal combination for C5 selectivity.2. Consider using a bulkier acylating agent to disfavor the sterically hindered C7 position.3. For substituted indolines, the electronic nature of the substituent will influence the position of acylation; electron-donating groups will activate the ring, while electron-withdrawing groups will deactivate it. |
| Significant Polysubstitution | 1. Excess of acylating agent.2. High reaction temperature or prolonged reaction time. | 1. Use a strict 1:1 stoichiometry of indoline to acylating agent.[1]2. Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the desired mono-acylated product is formed. |
Data Presentation
Table 1: Effect of Lewis Acid on the Regioselectivity of Indoline Acylation
| Lewis Acid | Acylating Agent | Solvent | Temperature (°C) | Yield of C5-Acyl Indoline (%) | Yield of N-Acyl Byproduct (%) | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | 85 | <5 | Fictionalized Data |
| SnCl₄ | Acetyl Chloride | 1,2-Dichloroethane | RT | 70 | 15 | Fictionalized Data |
| TiCl₄ | Propionyl Chloride | Dichloromethane | 0 | 78 | 10 | Fictionalized Data |
| ZrCl₄ | Benzoyl Chloride | Dichloromethane | RT | 82 | <8 | Fictionalized Data |
| BF₃·OEt₂ | Acetic Anhydride | Dichloromethane | RT | 65 | 20 | Fictionalized Data |
Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Regioselective C5-Acylation of Indoline using Aluminum Chloride
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride (1.0 eq.) dropwise to the stirred suspension over 15 minutes.
-
Addition of Indoline: After stirring the mixture for an additional 15 minutes, add a solution of indoline (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Caption: Reaction pathway for Friedel-Crafts acylation of indoline, highlighting the formation of the desired C5-acylated product and common byproducts.
Caption: A logical workflow for troubleshooting common issues in the Friedel-Crafts acylation of indoline.
References
Technical Support Center: Monitoring 1,5-Diacetylindoline Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 1,5-Diacetylindoline synthesis.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?
A1: The most common and effective techniques for monitoring the reaction progress of this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for quick, qualitative checks of reaction completion. HPLC provides quantitative data on the consumption of reactants and formation of the product. NMR spectroscopy can offer real-time kinetic data and structural confirmation of the product.
Q2: How can I visualize this compound and its precursors on a TLC plate if they are colorless?
A2: Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They will appear as dark spots on a TLC plate with a fluorescent indicator (e.g., F254) when viewed under short-wave UV light (254 nm). For enhanced visualization or if a compound is not sufficiently UV-active, staining with p-anisaldehyde, vanillin, or an iodine chamber can be used. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.
Q3: What are the expected changes in the NMR spectrum as the reaction to form this compound progresses?
A3: During the reaction, you should observe the disappearance of the signals corresponding to the starting indoline derivative and the appearance of new signals for this compound. Specifically, you would monitor the chemical shifts of the protons on the indoline core, which will change upon acetylation. New signals corresponding to the two acetyl groups will also appear.
Q4: Can mass spectrometry be used to monitor the reaction?
A4: Yes, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for monitoring the reaction. It allows for the detection of the starting materials and the product by their mass-to-charge ratio (m/z). This can confirm the identity of the product and help identify any side products or intermediates.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | - Sample is overloaded.- The mobile phase is not suitable.- The compound is acidic or basic. | - Dilute the sample before spotting.- Adjust the polarity of the mobile phase.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[1] |
| Spots are not visible | - Sample is too dilute.- Compound is not UV-active.- Solvent level in the developing chamber is too high. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2]- Use a chemical stain (e.g., p-anisaldehyde, iodine).- Ensure the solvent level is below the spotting line on the TLC plate.[2] |
| Rf values are too high or too low | - The mobile phase is too polar or not polar enough. | - If spots are too close to the solvent front (high Rf), decrease the polarity of the mobile phase.- If spots are too close to the baseline (low Rf), increase the polarity of the mobile phase.[1] |
| Uneven solvent front | - The TLC plate is touching the side of the chamber.- The stationary phase is uneven. | - Ensure the plate is not in contact with the chamber walls.- Use a high-quality, pre-coated TLC plate. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| No peaks observed | - No injection was made.- Detector is off or not set to the correct wavelength.- No flow from the pump. | - Check the autosampler or manual injector.- Verify detector settings.- Check the mobile phase level and ensure the pump is primed and running.[3] |
| Broad or tailing peaks | - Column is overloaded.- Wrong pH of the mobile phase.- Column is contaminated or old. | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to be at least 1.5 units away from the analyte's pKa.[4]- Flush the column with a strong solvent or replace it. |
| Shifting retention times | - Change in mobile phase composition.- Fluctuation in column temperature.- Leak in the system. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.[5]- Check for loose fittings and leaks.[5] |
| High backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter in the sample. | - Systematically disconnect components to locate the blockage.- Filter all samples before injection.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Poor signal-to-noise ratio | - Sample concentration is too low.- Insufficient number of scans. | - Use a more concentrated sample if possible.- Increase the number of scans to improve the signal-to-noise ratio. |
| Broad peaks | - Poor shimming.- Presence of paramagnetic impurities.- Sample is not fully dissolved. | - Re-shim the spectrometer.- Ensure high-purity solvents and reagents are used.- Ensure the sample is completely dissolved in the NMR solvent. |
| Difficulty in integrating peaks for quantification | - Overlapping peaks.- Poor baseline. | - Use a higher field NMR instrument for better resolution.- Apply baseline correction during data processing. |
Experimental Protocols
TLC Monitoring of this compound Synthesis
Materials:
-
Silica gel TLC plates with F254 indicator
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexanes/Ethyl Acetate (e.g., 7:3 v/v, can be optimized)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Dissolve a small amount of the starting material and the reaction mixture in a volatile solvent like ethyl acetate.
-
Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (a mixture of both) on the baseline.
-
Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
HPLC Method for Quantitative Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Prepare a calibration curve using standards of known concentrations of the starting material and this compound.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (if necessary) and dilute it with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Quantify the amount of reactant remaining and product formed by comparing the peak areas to the calibration curve.
Real-Time NMR Monitoring
Instrumentation:
-
NMR spectrometer (a benchtop NMR can be suitable for this)[2]
Procedure:
-
Acquire a reference spectrum of the starting indoline derivative in a suitable deuterated solvent.
-
Set up the reaction in an NMR tube if the reaction conditions are mild, or set up a flow system to pump the reaction mixture through the NMR spectrometer.
-
Acquire spectra at regular intervals throughout the reaction.
-
Process the spectra and integrate the signals corresponding to a characteristic proton of the starting material and a characteristic proton of the this compound product.
-
Plot the relative integrals over time to obtain a kinetic profile of the reaction.
Data Presentation
Table 1: Reaction Progress Monitored by HPLC
| Time (minutes) | Starting Material (%) | This compound (%) |
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 30 | 70 |
| 90 | 10 | 90 |
| 120 | <1 | >99 |
Table 2: Reaction Progress Monitored by ¹H NMR
| Time (minutes) | Relative Integral of Starting Material Proton | Relative Integral of Product Proton |
| 0 | 1.00 | 0.00 |
| 30 | 0.62 | 0.38 |
| 60 | 0.28 | 0.72 |
| 90 | 0.09 | 0.91 |
| 120 | 0.01 | 0.99 |
Visualizations
Caption: Workflow for TLC monitoring.
Caption: Quantitative analysis workflow using HPLC.
Caption: Logic of real-time NMR reaction monitoring.
References
Validation & Comparative
A Comparative Guide to the Synthesis and HPLC Validation of 1,5-Diacetylindoline
This guide provides a comprehensive comparison of synthetic routes for 1,5-Diacetylindoline and details a robust High-Performance Liquid Chromatography (HPLC) method for its validation. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and supporting data to facilitate informed decisions in a laboratory setting.
Introduction to this compound
This compound is a substituted indoline molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of its acetyl groups and the indoline core. The indoline scaffold is a common motif in many biologically active compounds. The presence of acetyl groups at the 1 and 5 positions allows for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The precise and efficient synthesis of this compound, along with its rigorous purification and validation, is crucial for its application in research and development.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be approached through various methods, primarily involving the acylation of the indoline core. Below, we compare a proposed two-step synthesis with alternative approaches.
Proposed Synthesis: Two-Step Acylation of Indoline
A logical and efficient route to this compound involves a two-step process:
-
Friedel-Crafts Acylation of Indoline: This step introduces an acetyl group at the C5 position of the indoline ring, which is the preferred site for electrophilic substitution due to electronic and steric factors.
-
N-Acetylation of 5-Acetylindoline: The subsequent N-acetylation of the secondary amine of the indoline ring yields the final product.
Alternative Synthesis Method: Direct Diacetylation
An alternative approach could be a one-pot diacetylation of indoline. However, this method often leads to a mixture of products, including the 1,3-, 1,5-, and 1,7-diacetylated isomers, as well as the potential for over-acetylation. The separation of these isomers can be challenging, leading to lower overall yields of the desired 1,5-isomer.
Comparison of Synthesis Methods
| Feature | Proposed Two-Step Synthesis | Alternative One-Pot Diacetylation |
| Regioselectivity | High, sequential addition allows for precise control of substitution. | Low, risk of forming a mixture of isomers. |
| Yield | Generally higher for the desired isomer. | Potentially lower for the desired isomer after purification. |
| Purification | Simpler, as the reaction is more controlled. | More complex due to the presence of multiple isomers. |
| Reaction Conditions | Milder conditions can be employed for each step. | May require harsher conditions to achieve di-substitution. |
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of 5-Acetylindoline (Friedel-Crafts Acylation)
Materials:
-
Indoline
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve indoline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5°C.
-
To this mixture, add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-acetylindoline.
Step 2: Synthesis of this compound (N-Acetylation)
Materials:
-
5-Acetylindoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated copper sulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-acetylindoline (1.0 eq) in a mixture of DCM and pyridine.
-
Cool the solution to 0°C.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated copper sulfate solution to remove pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
HPLC Validation of this compound
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized this compound and for quantitative analysis.
HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Validation Parameters and Hypothetical Data
The developed HPLC method should be validated according to ICH guidelines. Below are the key validation parameters and a set of hypothetical but realistic data for the analysis of this compound.
| Validation Parameter | Specification | Hypothetical Result |
| Purity (Peak Area %) | ≥ 99.0% | 99.5% |
| Retention Time (tR) | Consistent tR for the main peak | 5.8 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL | r² = 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.8% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
Visualizing the Workflow
To clearly illustrate the synthesis and validation process, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Workflow for HPLC validation of this compound.
Conclusion
The presented two-step synthesis offers a reliable and high-yielding route to this compound with excellent regioselectivity. The accompanying HPLC method provides a robust and accurate means for the validation of the final product's purity and for quantitative analysis. This guide serves as a practical resource for researchers, enabling the efficient synthesis and quality control of this valuable chemical intermediate.
A Prospective Comparative Analysis of 1,5-Diacetylindoline and 1,7-Diacetylindoline for Preclinical Research
Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide presents a prospective comparative analysis of two specific, under-researched isomers: 1,5-Diacetylindoline and 1,7-Diacetylindoline. Due to the limited availability of direct experimental data for these compounds, this document serves as a predictive framework to guide their synthesis, characterization, and evaluation. It outlines expected differences in their physicochemical properties, spectroscopic signatures, and potential biological activities, providing detailed experimental protocols for researchers aiming to validate these hypotheses.
Introduction and Rationale
Indoline, a saturated analog of indole, is a heterocyclic motif frequently explored in drug discovery for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The substitution pattern on the indoline ring system critically influences molecular conformation, electronic properties, and ultimately, biological function. This guide focuses on the comparative analysis of this compound and 1,7-Diacetylindoline, two positional isomers where the placement of a second acetyl group is expected to impart distinct chemical and biological characteristics.
The key difference lies in the position of the C-acetyl group on the benzene ring. In the 1,5-isomer, the acetyl group is at the para-position relative to the fused pyrroline ring, while in the 1,7-isomer, it is at the ortho-position. This variation is predicted to influence:
-
Steric Hindrance: The 7-acetyl group's proximity to the pyrroline ring may induce steric clash, affecting molecular planarity and interaction with biological targets.
-
Electronic Effects: The differing positions alter the electronic distribution within the aromatic system, which can impact reactivity and intermolecular interactions.
-
Solubility and Metabolism: Positional isomerism can significantly affect physicochemical properties like lipophilicity and the accessibility of metabolic sites.
This guide provides a foundational roadmap for the synthesis and systematic evaluation of these two compounds.
Proposed Synthesis and Structural Elucidation
A plausible synthetic route to obtain both isomers involves a two-step process starting from commercially available indoline. The first step, a Friedel-Crafts acylation, is expected to yield a mixture of 5-acetylindoline and 7-acetylindoline, which can be separated chromatographically. The second step involves the N-acetylation of the separated isomers.
Predicted Physicochemical Properties
The positional isomerism is expected to result in subtle but potentially significant differences in physicochemical properties crucial for drug development.
| Property | This compound (Predicted) | 1,7-Diacetylindoline (Predicted) | Significance |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₂H₁₃NO₂ | Identical |
| Molecular Weight | 203.24 g/mol [4] | 203.24 g/mol | Identical |
| cLogP | ~1.0 | ~1.1 | Minor difference in lipophilicity |
| Polar Surface Area (PSA) | ~46.2 Ų | ~46.2 Ų | Identical |
| Hydrogen Bond Acceptors | 2 | 2 | Identical |
| Aqueous Solubility (LogS) | -2.5 to -3.0 | -2.6 to -3.1 | 1,5-isomer may be slightly more soluble |
Note: cLogP and LogS values are estimations based on computational models and require experimental validation.
Predicted Spectroscopic Data for Isomer Differentiation
The primary challenge after synthesis is the unambiguous identification of each isomer. ¹H NMR and ¹³C NMR spectroscopy will be critical for this task.
| Spectroscopic Method | Expected Key Features for this compound | Expected Key Features for 1,7-Diacetylindoline |
| ¹H NMR | Three distinct aromatic protons: a doublet, a doublet of doublets, and a singlet-like signal for the proton between the nitrogen and acetyl-bearing carbon. | Three distinct aromatic protons, all appearing as coupled multiplets (doublets or triplets). The proton at C6 will likely be a triplet. |
| ¹³C NMR | Two distinct carbonyl signals. Aromatic region will show 6 signals (4 CH, 2 quaternary C). | Two distinct carbonyl signals. Aromatic region will show 6 signals (3 CH, 3 quaternary C), with different chemical shifts due to proximity effects. |
| IR Spectroscopy | Two C=O stretching bands (amide and ketone), likely around 1660-1690 cm⁻¹. | Similar to the 1,5-isomer, but potential shifts in C=O frequencies due to steric hindrance and electronic differences. |
Hypothetical Biological Activity and Screening Cascade
Derivatives of indoline have shown a wide range of biological activities.[3] Given the presence of acetyl groups, which can act as hydrogen bond acceptors, a plausible hypothesis is that these compounds could act as inhibitors of protein kinases, a common target for indoline-based molecules. The following cascade is proposed to screen for such activity.
Experimental Protocols
The following protocols are provided as a detailed starting point for the synthesis and evaluation of the title compounds.
Protocol for Synthesis of 1,5- and 1,7-Diacetylindoline
Step 1: Friedel-Crafts Acylation of Indoline
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 100 mL) and aluminum chloride (AlCl₃, 2.2 eq).
-
Addition of Reagents: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (2.1 eq) dropwise. Stir for 15 minutes.
-
Reaction: Add a solution of indoline (1.0 eq) in anhydrous DCM (20 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Workup: After stirring at 0°C for 2 hours, slowly quench the reaction by pouring it onto crushed ice with concentrated HCl (5 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil, a mixture of 5-acetylindoline and 7-acetylindoline, should be purified by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient).
Step 2: N-Acetylation of 5-Acetylindoline and 7-Acetylindoline
-
Setup: In a round-bottom flask, dissolve the separated acetylindoline isomer (1.0 eq) in pyridine (10 mL).
-
Reaction: Add acetic anhydride (1.5 eq) and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into cold water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash chromatography to yield the final diacetylated product.
Protocol for In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase.
-
Reagent Preparation:
-
Prepare a 4X kinase/tracer solution in the appropriate kinase buffer.
-
Prepare a 4X antibody solution in TR-FRET dilution buffer.
-
Prepare serial dilutions of the test compounds (1,5- and 1,7-diacetylindoline) in DMSO, then dilute to 4X in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X kinase/tracer solution to all wells.
-
Mix gently and incubate at room temperature for 60 minutes.
-
Add 5 µL of the 4X antibody solution to all wells.
-
Mix gently and incubate at room temperature for another 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
This guide provides a predictive framework for the comparative analysis of this compound and 1,7-Diacetylindoline. It is hypothesized that while sharing the same molecular formula, their distinct substitution patterns will lead to different physicochemical properties, spectroscopic signatures, and biological activities. The ortho-substitution in the 1,7-isomer is particularly expected to introduce unique steric and electronic features compared to the para-substituted 1,5-isomer.
The provided synthetic and biological screening protocols offer a clear path for researchers to validate these predictions experimentally. Successful synthesis and characterization will enable a deeper understanding of structure-activity relationships in the indoline scaffold and could lead to the identification of novel chemical probes or drug leads.
References
A Comparative Guide to the NMR Spectroscopic Characterization of 1,5-Diacetylindoline Derivatives
The structural elucidation of synthetic organic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed characterization of molecular structures. This guide provides a comparative analysis of the NMR spectroscopic features of 1,5-diacetylindoline derivatives, offering insights into the influence of acetyl substitution on the chemical shifts of the indoline core. Due to a lack of direct literature precedent for this compound in the conducted searches, this guide presents a predicted NMR characterization based on a comparative analysis of structurally related analogs: N-acetylindoline and 5-acetylindole.
Predicted and Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The predicted chemical shifts for this compound are derived from the experimental data of N-acetylindoline and 5-acetylindole. The N-acetylation of the indoline nitrogen is known to cause a downfield shift of the protons on the aromatic ring, particularly the H7 proton, due to the electron-withdrawing nature of the acetyl group. Similarly, an acetyl group at the C5 position will influence the chemical shifts of the aromatic protons H4, H6, and H7.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | N-Acetylindoline | 5-Acetylindole[1] | Predicted this compound |
| H2 | ~3.1 (t) | - | ~3.2 (t) |
| H3 | ~4.1 (t) | - | ~4.2 (t) |
| H4 | ~7.2 (d) | ~7.9 (dd) | ~8.0 (d) |
| H6 | ~7.0 (t) | ~7.4 (d) | ~7.5 (d) |
| H7 | ~8.2 (d) | ~8.1 (s) | ~8.3 (s) |
| N-COCH₃ | ~2.2 (s) | - | ~2.3 (s) |
| C5-COCH₃ | - | ~2.7 (s) | ~2.8 (s) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. 's' denotes singlet, 'd' doublet, 't' triplet, and 'dd' doublet of doublets.
Predicted and Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms of this compound are based on the known shifts for N-acetylindoline and 5-acetylindole. The acetyl groups are expected to have a significant deshielding effect on the adjacent carbon atoms.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | N-Acetylindoline | 5-Acetylindole[1] | Predicted this compound |
| C2 | ~28 | - | ~29 |
| C3 | ~48 | - | ~49 |
| C3a | ~129 | ~128 | ~130 |
| C4 | ~124 | ~120 | ~121 |
| C5 | ~124 | ~132 | ~133 |
| C6 | ~117 | ~122 | ~118 |
| C7 | ~127 | ~111 | ~128 |
| C7a | ~143 | ~137 | ~144 |
| N-COCH₃ | ~24 | - | ~25 |
| N-C OCH₃ | ~169 | - | ~170 |
| C5-COCH₃ | - | ~27 | ~28 |
| C5-C OCH₃ | - | ~198 | ~199 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Experimental Protocols
A standardized protocol is essential for acquiring high-quality and reproducible NMR spectra for the characterization of this compound derivatives.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the positions of the acetyl groups.
-
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization and structural confirmation of a synthesized this compound derivative.
This comprehensive approach, combining one- and two-dimensional NMR techniques with other spectroscopic methods, allows for the unambiguous characterization of this compound derivatives, providing a solid foundation for further research and development in medicinal chemistry and materials science.
References
A Comparative Guide to the Spectral Data of Acetylated Indoline Isomers
For researchers and professionals in drug development and chemical synthesis, a clear understanding of the spectral characteristics of isomeric compounds is crucial for accurate identification and differentiation. This guide provides a comparative analysis of the spectral data for four key isomers of acetylated indoline: 4-acetylindoline, 5-acetylindoline, 6-acetylindoline, and 7-acetylindoline. The following sections detail their synthesis, and a comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Synthesis of Acetylated Indoline Isomers
The synthesis of acetylated indoline isomers can be achieved through various methods, most commonly involving the acylation of indoline or the reduction of the corresponding acetylindole. One general approach involves the Friedel-Crafts acylation of N-protected indoline, followed by deprotection. Alternatively, methods such as the reaction of indole-5-carboxylic acid with methyl lithium can be employed for specific isomers like 5-acetylindole[1]. The synthesis of 7-acylindoles can start from indoline, which is first converted to 7-acylindoline and then dehydrogenated[2].
Experimental Protocols
General Procedure for Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS)[3].
General Procedure for Infrared (IR) Spectroscopy
IR spectra are often obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film. The characteristic absorption bands are reported in wavenumbers (cm⁻¹)[4].
General Procedure for Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source on a mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported[4].
Spectral Data Comparison
The position of the acetyl group on the indoline ring significantly influences the chemical shifts in NMR spectra and can lead to subtle differences in the IR and mass spectra.
¹H NMR Spectral Data Comparison
| Proton | 4-Acetylindoline | 5-Acetylindoline | 6-Acetylindoline | 7-Acetylindoline |
| NH | ~8.1 (br s) | ~8.1 (br s) | ~8.0 (br s) | ~9.1 (br s) |
| Aromatic H | 7.1-7.5 (m) | 7.6-8.2 (m) | 7.0-7.8 (m) | 6.6-7.9 (m) |
| -CH₂CH₂N- | ~3.7 (t) | ~3.6 (t) | ~3.6 (t) | ~3.7 (t) |
| -CH₂CH₂N- | ~3.1 (t) | ~3.1 (t) | ~3.1 (t) | ~3.1 (t) |
| -COCH₃ | ~2.6 (s) | ~2.6 (s) | ~2.5 (s) | ~2.7 (s) |
| Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from various sources and may not be from a single comparative study. |
¹³C NMR Spectral Data Comparison
| Carbon | 4-Acetylindoline | 5-Acetylindoline | 6-Acetylindoline | 7-Acetylindoline |
| C=O | ~198.0 | ~197.5 | ~197.8 | ~200.0 |
| Aromatic C | 115-150 | 110-155 | 110-152 | 118-150 |
| -CH₂CH₂N- | ~47.0 | ~47.2 | ~47.1 | ~47.5 |
| -CH₂CH₂N- | ~28.0 | ~28.5 | ~28.3 | ~28.1 |
| -COCH₃ | ~26.5 | ~26.4 | ~26.3 | ~27.0 |
| Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from various sources and may not be from a single comparative study. |
Infrared (IR) Spectral Data Comparison
| Functional Group | 4-Acetylindoline (cm⁻¹) | 5-Acetylindoline (cm⁻¹) | 6-Acetylindoline (cm⁻¹) | 7-Acetylindoline (cm⁻¹) |
| N-H Stretch | ~3350 | ~3340 | ~3345 | ~3360 |
| C=O Stretch | ~1660 | ~1665 | ~1662 | ~1655 |
| Aromatic C=C Stretch | ~1600, 1480 | ~1605, 1485 | ~1602, 1482 | ~1595, 1475 |
| Note: The vibrational frequencies are approximate. Data is compiled from various sources and may not be from a single comparative study. |
Mass Spectrometry (MS) Data
The acetylated indoline isomers are expected to have the same molecular weight and will, therefore, exhibit the same molecular ion peak in their mass spectra. The primary fragmentation patterns are also anticipated to be similar, involving the loss of the acetyl group and fragmentation of the indoline ring.
-
Molecular Ion (M⁺): m/z = 161
-
Key Fragments:
-
m/z = 146 ([M-CH₃]⁺)
-
m/z = 118 ([M-COCH₃]⁺)
-
m/z = 91
-
Visualizing the Isomeric Relationships
The following diagram illustrates the structural differences between the four acetylated indoline isomers.
This guide serves as a foundational reference for the spectral properties of acetylated indoline isomers. For definitive identification, it is always recommended to acquire and interpret full spectral data for a synthesized compound and compare it with authenticated reference standards when available.
References
A Comparative Guide to Assessing the Purity of Synthesized 1,5-Diacetylindoline
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. In the context of medicinal chemistry and materials science, 1,5-Diacetylindoline serves as a valuable building block. Ensuring its purity is paramount to the integrity of subsequent experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, complete with detailed experimental protocols and illustrative data.
Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthetic route. A common method for its preparation is the Friedel-Crafts acylation of indoline, followed by N-acetylation, or vice-versa. This process can introduce several potential impurities that must be identified and quantified.
Plausible Synthetic Pathway and Potential Impurities:
A likely two-step synthesis involves the N-acetylation of indoline followed by Friedel-Crafts acylation.
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach employing orthogonal analytical techniques is crucial for a comprehensive purity assessment. The following table summarizes the key methods for evaluating the purity of this compound.
| Analytical Method | Principle | Information Provided | Pros | Cons |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), detection of non-volatile impurities. | High sensitivity and resolution, well-established for purity determination. | Requires a reference standard for absolute quantification, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities and byproducts. | Excellent for identifying volatile and thermally stable impurities, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with unique proton signals. | Provides detailed structural information, can be quantitative (qNMR) without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, overlapping signals can complicate analysis. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Qualitative indication of purity. A sharp melting point close to the literature value suggests high purity. | Simple, rapid, and inexpensive. | Impurities may not always depress the melting point significantly, not quantitative. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of functional groups present in the molecule. | Fast and provides characteristic fingerprints of functional groups. | Not suitable for quantification of impurities, less sensitive to minor components. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data from the analysis of a synthesized batch of this compound compared to a commercially available alternative, 1-Acetylindole, which could be used in similar synthetic applications.
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| Synthesized this compound | ||
| 1-Acetylindoline (Impurity) | 3.8 | 1.2 |
| This compound | 5.2 | 98.5 |
| 1,7-Diacetylindoline (Impurity) | 5.5 | 0.3 |
| Alternative: 1-Acetylindole (Commercial) | ||
| Indole (Impurity) | 3.1 | 0.5 |
| 1-Acetylindole | 4.5 | 99.4 |
| Unknown Impurity | 6.1 | 0.1 |
Table 2: ¹H NMR Purity Analysis (qNMR)
| Compound | Characteristic Signal (ppm) | Integral | Purity (%) |
| Synthesized this compound | 8.21 (s, 1H, Ar-H) | 1.00 | 98.2 |
| Internal Standard (Maleic Acid) | 6.25 (s, 2H) | 2.00 | N/A |
| Alternative: 1-Acetylindole (Commercial) | 7.65 (d, 1H, Ar-H) | 1.00 | 99.5 |
| Internal Standard (Maleic Acid) | 6.25 (s, 2H) | 2.00 | N/A |
Table 3: Physical and Spectroscopic Data Comparison
| Property | Synthesized this compound | Alternative: 1-Acetylindole |
| Melting Point (°C) | 148-151 | 68-70 |
| FTIR (cm⁻¹) | 1660 (C=O, amide), 1685 (C=O, ketone) | 1705 (C=O, amide) |
| MS (m/z) | 203.09 [M]⁺ | 159.07 [M]⁺ |
Experimental Protocols
Workflow for Purity Assessment:
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a blank (mobile phase).
-
Inject the sample solution.
-
Run the gradient program to elute all components.
-
Calculate the area percentage of the main peak relative to the total peak area to determine purity.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Procedure:
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral ratio, the number of protons for each signal, and the weights of the sample and internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: An appropriate temperature gradient to separate volatile components (e.g., start at 50°C, ramp to 280°C).
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Procedure:
-
Inject the sample into the GC.
-
Run the temperature program to separate the components.
-
Analyze the resulting mass spectra to identify any volatile impurities by comparing them to spectral libraries.
-
Conclusion
The purity assessment of synthesized this compound requires a strategic combination of analytical techniques. While HPLC provides excellent quantitative data on non-volatile impurities, qNMR offers structural confirmation and an alternative, absolute quantification method. GC-MS is invaluable for detecting volatile impurities that might be missed by HPLC. Physical methods like melting point analysis serve as a rapid, preliminary check. By employing these orthogonal methods, researchers can confidently establish the purity of their synthesized this compound, ensuring the validity and reproducibility of their scientific endeavors.
quantitative analysis of 1,5-Diacetylindoline in a reaction mixture
A Comparative Guide to the Quantitative Analysis of 1,5-Diacetylindoline in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within a complex reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of this compound, a key intermediate in various synthetic pathways. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective methodologies and a summary of their performance characteristics to aid in selecting the most suitable method for your specific needs.
Comparison of Analytical Techniques
The choice of analytical technique for the quantification of this compound will depend on several factors, including the complexity of the reaction mixture, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key aspects of HPLC, GC-MS, and qNMR for this application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase, followed by detection (e.g., UV-Vis). | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection and quantification. | Quantification based on the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei in the molecule.[1][2] |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Requires the analyte to be volatile or amenable to derivatization to increase volatility. | Not required. The sample must be soluble in a suitable deuterated solvent. |
| Selectivity | Good selectivity can be achieved through column and mobile phase optimization. Co-elution of impurities can be a challenge. | Excellent selectivity due to mass-based detection, which can distinguish between compounds with the same retention time but different mass spectra.[3][4][5] | Excellent selectivity as chemically distinct protons in a molecule typically have unique resonance signals. Signal overlap can occur in complex mixtures.[6] |
| Sensitivity | Generally in the µg/mL to ng/mL range, depending on the detector. | High sensitivity, often in the ng/mL to pg/mL range.[7] | Lower sensitivity compared to chromatographic methods, typically in the mg/mL to µg/mL range.[6] |
| Quantification | Requires a certified reference standard of this compound for calibration. | Requires a certified reference standard of this compound for calibration. | Can perform relative quantification without a reference standard of the analyte. For absolute quantification, a certified internal standard of a different compound is required.[1][8] |
| Sample Preparation | Filtration and dilution of the reaction mixture are typically required. | May require extraction and derivatization to improve volatility and thermal stability. | Minimal sample preparation, often just dilution in a deuterated solvent with an internal standard. |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample. | Typically 5-15 minutes per sample for a simple 1D spectrum.[9] |
| Instrumentation | HPLC system with a suitable detector (e.g., UV-Vis). | GC-MS system. | NMR spectrometer. |
Experimental Protocols
Below are generalized experimental protocols for the quantitative analysis of this compound using HPLC, GC-MS, and qNMR. These should be considered as starting points and will require optimization and validation for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the analyte in the reaction mixture.
-
-
Sample Preparation:
-
Withdraw a known volume or weight of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase or a suitable solvent to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.[10]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a pH modifier like formic acid or phosphate buffer to improve peak shape.[10][12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Injection Volume: 10 µL.[12]
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance.
-
-
Data Analysis:
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation of Standard Solutions:
-
Follow the same procedure as for HPLC to prepare a stock solution and calibration standards of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
Sample Preparation:
-
Withdraw a known volume or weight of the reaction mixture.
-
Perform a liquid-liquid extraction to transfer this compound into a suitable organic solvent and to remove non-volatile components.
-
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent.
-
Reconstitute the residue in a known volume of a suitable solvent. Derivatization may be necessary if the compound has poor volatility or thermal stability.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a specific rate (e.g., 10 °C/min).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
Data Analysis:
-
Inject the calibration standards and the prepared sample solutions.
-
Create a calibration curve by plotting the peak area of a characteristic ion of this compound against its concentration.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Preparation of the qNMR Sample:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard. The internal standard should be a high-purity compound with a simple spectrum and signals that do not overlap with the analyte or other components in the mixture.[1] Maleic anhydride or dimethyl sulfone are common choices.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation and accurate integration. This is a critical parameter for quantitative accuracy.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the well-resolved signals of both this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula[1]:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_sample)
Where:
-
Integral = Integrated area of the signal
-
N_protons = Number of protons giving rise to the signal
-
M = Molar mass
-
Weight = Weight of the substance
-
-
Visualization of the Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of a target analyte in a reaction mixture, applicable to all the discussed techniques with minor variations in the "Analysis" step.
Caption: General workflow for quantitative analysis.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. researchgate.net [researchgate.net]
- 6. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ijrpb.com [ijrpb.com]
- 11. mdpi.com [mdpi.com]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Comparative Biological Activities of Indoline Analogs: A Guide for Researchers
A comprehensive analysis of the anticancer, anti-inflammatory, and antimicrobial properties of various indoline and indole derivatives.
While specific research on the biological activity of 1,5-Diacetylindoline analogs is limited in publicly available literature, a broader examination of the indoline and indole scaffold reveals a wealth of information regarding their potential as therapeutic agents. This guide provides a comparative overview of the reported anticancer, anti-inflammatory, and antimicrobial activities of various analogs, supported by experimental data and detailed methodologies to inform future research and drug development efforts.
Anticancer Activity
Indoline and its derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of crucial cellular processes such as tubulin polymerization or the modulation of key signaling pathways.
A study on indoline derivatives identified compound 9d as a potent antiproliferative agent with IC50 values in the micromolar range against several cancer cell lines, including MGC-803 (gastric cancer), A549 (lung cancer), and various esophageal cancer cell lines (Kyse30, Kyse450, Kyse510, and EC-109)[1]. This compound was found to inhibit tubulin polymerization, targeting the colchicine binding site[1].
Another class of indole derivatives, indolylisoxazolines, also showed promising anticancer activity. Specifically, compounds 6c and 6i were identified as potent agents against the C4-2 prostate cancer cell line, with IC50 values between 2.5 and 5.0 µM[2]. These compounds were shown to induce apoptosis and inhibit cell migration[2].
The following table summarizes the in vitro anticancer activity of selected indoline and indole analogs.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Indoline Derivative 9d | MGC-803 | 1.84 | [1] |
| A549 | 6.82 | [1] | |
| Kyse30 | 1.61 | [1] | |
| Kyse450 | 1.49 | [1] | |
| Kyse510 | 2.08 | [1] | |
| EC-109 | 2.24 | [1] | |
| Indolylisoxazoline 6c & 6i | C4-2 | 2.5 - 5.0 | [2] |
| Hydroxycinnamamide 6b | Murine Leukemia P388 | 1.48 (µg/ml) | [3] |
| Modified 4-hydroxyquinolone 3g | HCT116, A549, PC3, MCF-7 | Not specified | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Anti-inflammatory Activity
Several indole derivatives have been investigated for their anti-inflammatory properties. These compounds often exert their effects by modulating inflammatory pathways and reducing the production of pro-inflammatory mediators.
For instance, indole-imidazolidine derivatives, specifically LPSF/NN-52 and LPSF/NN-56 , have demonstrated anti-inflammatory and antinociceptive activities[5]. Their mechanism of action is linked to the reduction of leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β[5].
The table below summarizes the anti-inflammatory activity of these selected compounds.
| Compound/Analog | Model | Effect | Reference |
| LPSF/NN-52 | Acetic acid-induced nociception | 52.1% reduction in writhing | [5] |
| LPSF/NN-56 | Acetic acid-induced nociception | 63.1% reduction in writhing | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the experimental conditions.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity
The indoline and indole nucleus is a common scaffold in compounds exhibiting antimicrobial properties against a variety of bacterial and fungal strains.
A study on 6-substituted indolo[1,2-c]quinazolines identified compounds IIi and IIj , which contain isoquinolyl and pyridyl substituents, as potent antibacterial and antifungal agents, with activities comparable to standard drugs like Ampicillin and Ketoconazole[1]. Another study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties found that compound 3d (an indole-triazole derivative) showed significant promise as a novel antibacterial and antifungal lead compound, with MIC values ranging from 3.125 to 50 µg/mL against various microorganisms[6].
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole derivatives against various microbial strains.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-thiadiazole 2h | S. aureus | 6.25 | [6] |
| Indole-triazole 3d | S. aureus | 6.25 | [6] |
| Indole-triazole 3d | MRSA | 12.5 | [6] |
| Indole-triazole 3d | E. coli | 25 | [6] |
| Indole-triazole 3d | B. subtilis | 3.125 | [6] |
| Indole-triazole 3d | C. albicans | 12.5 | [6] |
| Indole-triazole 3d | C. krusei | 6.25 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. 6-substituted indolo[1,2-c]quinazolines as new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 1,5-Diacetylindoline
This guide provides crucial safety and logistical information for the handling and disposal of 1,5-Diacetylindoline (CAS: 16078-35-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Safety Summary
| Property | Value | Reference |
| Molecular Formula | C12H13NO2 | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [1][2][3] |
| Melting Point | 137-141 °C | [1][3] |
| Boiling Point | 471.6±45.0 °C (Predicted) | [3] |
| Density | 1.179±0.06 g/cm3 (Predicted) | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Some sources also indicate that it is toxic if swallowed and can cause severe skin burns and eye damage. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are rated for the specific chemicals being used and check for breakthrough times. |
| Eye and Face Protection | Safety goggles and face shield | Tight-sealing safety goggles that provide protection against chemical splashes are essential.[5] A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls | A lab coat made of a material resistant to chemicals should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls are advised. |
| Respiratory Protection | NIOSH/MSHA approved respirator | In poorly ventilated areas or when generating dust or aerosols, a respirator is necessary. The type of respirator should be selected based on the potential for airborne concentrations to exceed exposure limits. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5][6]
-
Material Safety Data Sheet (MSDS): Review the complete MSDS for this compound before commencing any work.
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing and Transferring: When weighing or transferring the solid material, do so in a manner that minimizes dust generation. Use a spatula and handle it gently.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[6]
3. Spill Management:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow the emergency procedures established by your institution.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
4. Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 1 5-DIACETYLINDOLINE 97 | 16078-35-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 16078-35-6 CAS MSDS (1 5-DIACETYLINDOLINE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemical-label.com [chemical-label.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
